molecular formula C4H8ClN3 B171768 1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 127107-23-7

1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B171768
CAS No.: 127107-23-7
M. Wt: 133.58 g/mol
InChI Key: OKPCAONVUKBJJQ-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN3 and its molecular weight is 133.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-1H-pyrazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-7-3-4(5)2-6-7;/h2-3H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCAONVUKBJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127107-23-7
Record name 1-Methyl-1H-pyrazol-4-ylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 127107-23-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine belonging to the pyrazole family. The pyrazole ring is a key structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core properties of 1-methyl-1H-pyrazol-4-amine hydrochloride, including its physicochemical characteristics, synthesis, and safety information. While specific biological data for this particular compound is limited in publicly available literature, this guide will also touch upon the well-documented roles of related pyrazole derivatives in modulating key signaling pathways relevant to drug discovery, particularly in the field of oncology.

Physicochemical Properties

The hydrochloride salt of 1-methyl-1H-pyrazol-4-amine enhances its stability and solubility in aqueous solutions compared to its free base form, a desirable characteristic for many research and pharmaceutical applications.[3]

PropertyValueSource(s)
CAS Number 127107-23-7
Molecular Formula C₄H₈ClN₃[4]
Molecular Weight 133.58 g/mol [4]
Appearance Light yellow to yellow solid[4]
Melting Point Not explicitly available for the hydrochloride salt. The free base (1-methyl-1H-pyrazol-4-amine, CAS 69843-13-6) has a reported melting point of 47-50°C.[5]
Boiling Point The free base has a reported boiling point of 45-80°C at 760 mmHg.[5] Data for the hydrochloride salt is not available.
Solubility Generally soluble in organic solvents. The hydrochloride form is expected to have enhanced water solubility.[6]

Spectroscopic Data

3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the amine protons, and the protons on the pyrazole ring. The chemical shifts (δ) and coupling constants (J) provide valuable information about the electronic environment and connectivity of the protons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the methyl and aromatic ring protons, C=C and C=N stretching of the pyrazole ring, and N-H bending vibrations.

3.3. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of pyrazoles can be complex, often involving the loss of nitrogen and rearrangements of the ring structure.[2][7]

Synthesis

The synthesis of 1-methyl-1H-pyrazol-4-amine typically involves the reduction of a corresponding nitro-pyrazole precursor. A general experimental protocol for the synthesis of the free base is outlined below. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

4.1. Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-4-amine [8]

This protocol describes the hydrogenation of 1-methyl-4-nitro-1H-pyrazole to yield 1-methyl-1H-pyrazol-4-amine.

Materials:

  • 1-methyl-4-nitro-1H-pyrazole

  • Methanol

  • Hydrogen gas

  • H-Cube reactor (or similar hydrogenation apparatus)

Procedure:

  • Dissolve 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) in methanol (250 mL).

  • Introduce the solution into an H-Cube reactor.

  • Perform hydrogenation at a hydrogen pressure of 60 bar and a temperature of 70°C.

  • Monitor the reaction for completion.

  • Upon completion, the resulting product is 1-methyl-1H-pyrazol-4-amine (expected yield: 1.23 g, 99%).

4.2. Synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride

Procedure:

  • Dissolve the synthesized 1-methyl-1H-pyrazol-4-amine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol).

  • Slowly add a stoichiometric amount of a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.

G cluster_synthesis Synthesis Workflow 1-methyl-4-nitro-1H-pyrazole 1-methyl-4-nitro-1H-pyrazole Hydrogenation Hydrogenation 1-methyl-4-nitro-1H-pyrazole->Hydrogenation Methanol Methanol Methanol->Hydrogenation 1-methyl-1H-pyrazol-4-amine 1-methyl-1H-pyrazol-4-amine Hydrogenation->1-methyl-1H-pyrazol-4-amine H2, 60 bar, 70°C Salt Formation Salt Formation 1-methyl-1H-pyrazol-4-amine->Salt Formation HCl HCl HCl->Salt Formation 1-methyl-1H-pyrazol-4-amine hydrochloride 1-methyl-1H-pyrazol-4-amine hydrochloride Salt Formation->1-methyl-1H-pyrazol-4-amine hydrochloride

Caption: Synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride.

Potential Applications in Drug Discovery

While specific studies on 1-methyl-1H-pyrazol-4-amine hydrochloride are not prevalent, the broader pyrazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[9] Several signaling pathways are implicated in cancer progression, and pyrazole-containing molecules have shown inhibitory activity against key kinases in these pathways.

5.1. JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in various cancers and inflammatory diseases.[10][11] Aberrant JAK/STAT signaling can lead to uncontrolled cell proliferation and survival.[12][13] Several 4-amino-pyrazole derivatives have been investigated as potent JAK inhibitors.[12]

G cluster_jak_stat JAK/STAT Signaling Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT pathway by pyrazole derivatives.

5.2. Other Kinase Signaling Pathways

The pyrazole motif is also found in inhibitors of other important kinase families, including:

  • Spleen Tyrosine Kinase (Syk): Involved in B-cell receptor signaling, making it a target for hematological malignancies.

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, with inhibitors being explored for various cancers.[14][15]

The general mechanism of action for these pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Safety and Handling

1-methyl-1H-pyrazol-4-amine hydrochloride is classified as an irritant.[4] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

1-methyl-1H-pyrazol-4-amine hydrochloride is a valuable building block for chemical synthesis and drug discovery. While its specific biological activities require further investigation, the prevalence of the pyrazole core in a multitude of potent kinase inhibitors suggests its potential as a scaffold for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties to aid researchers in its application. Further experimental work is necessary to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Technical Guide: Physicochemical Characteristics of 1-methyl-1H-pyrazol-4-amine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug development. As a substituted pyrazole, it belongs to a class of compounds known for a wide range of biological activities, including kinase and enzyme inhibition.[1][2][3][4] A thorough understanding of its physicochemical properties is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-methyl-1H-pyrazol-4-amine and its hydrochloride salt, details relevant experimental protocols for their determination, and illustrates a synthetic pathway and potential biological activities.

Physicochemical Properties

The following tables summarize the available physicochemical data for 1-methyl-1H-pyrazol-4-amine and its hydrochloride salt. It is important to note that while some experimental data for the free base is available, several properties for the hydrochloride salt are not readily found in the public domain and some of the presented data for the free base are predicted values.

Table 1: Physicochemical Properties of 1-methyl-1H-pyrazol-4-amine

PropertyValueSource
Molecular FormulaC₄H₇N₃[5]
Molecular Weight97.12 g/mol [5]
Melting Point47-50 °C[6]
Boiling Point45-80 °C at 760 mmHg[6]
pKa (Predicted)3.70 ± 0.10[7]
AppearanceLiquid

Note: The reported boiling point appears to be a distillation range and may not represent the boiling point at atmospheric pressure.

Table 2: Physicochemical Properties of 1-methyl-1H-pyrazol-4-amine HCl

PropertyValueSource
Molecular FormulaC₄H₈ClN₃[8]
Molecular Weight133.58 g/mol [8]
Melting PointData not available
Boiling PointData not available
Solubility (Aqueous)Data not available
pKa (Experimental)Data not available

Synthesis and Experimental Protocols

Synthesis of 1-methyl-1H-pyrazol-4-amine

A common synthetic route to 1-methyl-1H-pyrazol-4-amine involves the reduction of a nitro-substituted pyrazole precursor.[9] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

G A 1-methyl-4-nitro-1H-pyrazole B Hydrogenation (e.g., H2, Pd/C or H-Cube) A->B Reduction C 1-methyl-1H-pyrazol-4-amine B->C D Treatment with HCl C->D E 1-methyl-1H-pyrazol-4-amine HCl D->E

Synthetic workflow for 1-methyl-1H-pyrazol-4-amine HCl.

A representative experimental protocol for the synthesis of the free base is as follows:

  • Dissolve 1-methyl-4-nitro-1H-pyrazole in a suitable solvent, such as methanol.[9]

  • Perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or using a continuous-flow hydrogenation reactor (H-Cube).[9]

  • Monitor the reaction for the complete consumption of the starting material.

  • Upon completion, filter off the catalyst and concentrate the solvent under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine.[9]

To obtain the hydrochloride salt, the resulting free base is dissolved in an appropriate solvent and treated with a solution of hydrogen chloride. The salt typically precipitates and can be collected by filtration.

Experimental Protocols for Physicochemical Characterization

The melting point of a solid compound can be determined using a capillary melting point apparatus.

  • A small, dry sample of the compound is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from which the sample first begins to melt to when it becomes completely liquid is recorded as the melting point range.

A common method to determine the aqueous solubility of a compound is the shake-flask method.

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The pKa of an ionizable compound can be determined by potentiometric titration.

  • A known concentration of the compound is dissolved in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

¹H and ¹³C NMR spectra are crucial for structural elucidation and confirmation.

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The spectra are acquired, processed, and analyzed to determine the chemical shifts, coupling constants, and integration of the signals, which provide information about the molecular structure.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • A dilute solution of the sample is prepared.

  • The solution is introduced into the mass spectrometer.

  • The molecules are ionized using a suitable technique (e.g., electrospray ionization - ESI).

  • The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight of the compound.

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for 1-methyl-1H-pyrazol-4-amine HCl have not been detailed in the available literature, the broader class of pyrazole derivatives is well-documented for its diverse biological activities, particularly as inhibitors of various enzymes and kinases involved in critical cellular signaling pathways.[1][3][4][10][11][12][13][14]

G cluster_0 Potential Biological Targets of Pyrazole Derivatives cluster_1 Cellular Processes Kinases Kinases Cell Cycle Progression Cell Cycle Progression Kinases->Cell Cycle Progression e.g., CDKs Signal Transduction Signal Transduction Kinases->Signal Transduction e.g., FGFR, Aurora Enzymes Enzymes Inflammation Inflammation Enzymes->Inflammation e.g., COX, LOX DNA Replication DNA Replication Enzymes->DNA Replication e.g., Topoisomerase Receptors Receptors Receptors->Signal Transduction

Potential biological activities of pyrazole derivatives.

The aminopyrazole scaffold is a key feature in many kinase inhibitors.[1][7][11] These compounds often target the ATP-binding site of kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways. Given its structure, 1-methyl-1H-pyrazol-4-amine HCl could potentially be investigated for its activity against various kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[1][7][12] Furthermore, pyrazole derivatives have been explored as inhibitors of other enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and topoisomerases, suggesting a broad potential for therapeutic applications in oncology and inflammatory diseases.[3][4]

Conclusion

This technical guide has summarized the currently available physicochemical information for 1-methyl-1H-pyrazol-4-amine HCl and its free base. While some fundamental properties of the free base are documented, there is a notable lack of experimental data for the hydrochloride salt in readily accessible scientific literature. The provided experimental protocols offer a roadmap for researchers to determine these missing values. The exploration of the potential biological activities of this compound, based on the known pharmacology of the pyrazole scaffold, suggests that it may be a valuable molecule for further investigation in drug discovery, particularly in the areas of oncology and inflammation.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-pyrazol-4-amine hydrochloride, a key building block in pharmaceutical and materials science research. This document details the synthetic pathway from its nitro precursor, including a robust experimental protocol. Furthermore, it outlines the analytical methods for the comprehensive characterization of the final hydrochloride salt, supported by tabulated data and workflow diagrams.

Synthesis

The synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride is a two-step process that begins with the reduction of the corresponding nitro compound, 1-methyl-4-nitro-1H-pyrazole, to the free amine. This is followed by the formation of the hydrochloride salt.

The initial and crucial step is the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole. This reaction is typically carried out in a protic solvent such as methanol, utilizing a hydrogenation catalyst. One effective method involves the use of an H-Cube reactor, which allows for safe and efficient hydrogenation under elevated pressure and temperature.[1]

Following the successful reduction to 1-methyl-1H-pyrazol-4-amine, the hydrochloride salt is prepared by treating the free amine with hydrochloric acid in a suitable solvent.

Synthesis Workflow

The overall synthetic process can be visualized as a straightforward two-step sequence.

Synthesis_Workflow Start 1-methyl-4-nitro-1H-pyrazole Step1 Catalytic Hydrogenation (Methanol, H2, 60 bar, 70 °C) Start->Step1 Intermediate 1-methyl-1H-pyrazol-4-amine Step1->Intermediate Step2 HCl Treatment (e.g., in Ethanol) Intermediate->Step2 Product 1-methyl-1H-pyrazol-4-amine hydrochloride Step2->Product Characterization_Workflow Sample 1-methyl-1H-pyrazol-4-amine hydrochloride NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR MP Melting Point Analysis Sample->MP Solubility Solubility Assessment Sample->Solubility Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data MP->Data Solubility->Data

References

Structural Elucidation of 1-methyl-1H-pyrazol-4-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of 1-methyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines the analytical techniques and methodologies employed to confirm the molecular structure of this compound, presenting predicted data and detailed experimental protocols for researchers in the field.

Introduction

1-methyl-1H-pyrazol-4-amine hydrochloride (C₄H₈ClN₃, Molar Mass: 133.58 g/mol ) is a heterocyclic amine salt that serves as a versatile building block in the development of various therapeutic agents. Accurate confirmation of its chemical structure is paramount for ensuring the identity, purity, and quality of synthesized intermediates and final active pharmaceutical ingredients (APIs). This guide details the comprehensive spectroscopic and analytical workflow for the unambiguous structural determination of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-1H-pyrazol-4-amine hydrochloride is presented in the table below.

PropertyValue
Molecular Formula C₄H₈ClN₃
Molecular Weight 133.58 g/mol
CAS Number 127107-23-7
Appearance Predicted to be a white to off-white crystalline solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO

Spectroscopic Data for Structural Elucidation

The following sections present the predicted spectroscopic data for 1-methyl-1H-pyrazol-4-amine hydrochloride, which are instrumental in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH-5 (pyrazole ring)
~7.5s1HH-3 (pyrazole ring)
~3.8s3HN-CH₃
~3.5 (broad)s3H-NH₃⁺

Note: The broad singlet for the amine protons is due to proton exchange and quadrupole broadening. The chemical shifts of the pyrazole protons are downfield due to the aromatic nature of the ring and the electron-withdrawing effect of the protonated amino group.

Chemical Shift (δ, ppm)Assignment
~135C-5 (pyrazole ring)
~125C-3 (pyrazole ring)
~110C-4 (pyrazole ring)
~35N-CH₃

Note: The chemical shifts are influenced by the substitution pattern on the pyrazole ring. The carbon attached to the nitrogen (C-3 and C-5) appear more downfield than the carbon bearing the amino group (C-4).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is typically used. The data presented here is for the free base, 1-methyl-1H-pyrazol-4-amine.

m/zInterpretation
98.08[M+H]⁺ (protonated molecular ion of the free base)
81.06[M+H - NH₃]⁺
70.06[M+H - HCN]⁺
54.05[M+H - CH₃CN]⁺

Note: The fragmentation pattern is characteristic of a substituted pyrazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2800Strong, BroadN-H stretch (from -NH₃⁺)
~1620MediumN-H bend (from -NH₃⁺)
~1580MediumC=N stretch (pyrazole ring)
~1500MediumC=C stretch (pyrazole ring)
~1450MediumC-H bend (methyl group)
~1100MediumC-N stretch

Note: The broadness of the N-H stretch is characteristic of a primary amine salt.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of 1-methyl-1H-pyrazol-4-amine hydrochloride in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (as ¹³C has a low natural abundance).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Procedure:

  • Sample Preparation: Prepare a dilute solution of 1-methyl-1H-pyrazol-4-amine hydrochloride (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and minimize in-source fragmentation.

    • Analyze the resulting spectrum for the protonated molecular ion of the free base ([M+H]⁺) and characteristic fragment ions.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: Place a small amount of the solid 1-methyl-1H-pyrazol-4-amine hydrochloride directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Analysis:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is processed to show absorbance or transmittance as a function of wavenumber.

X-ray Crystallography (Hypothetical)

Objective: To obtain a definitive three-dimensional structure of the molecule.

Procedure:

  • Crystal Growth: Grow single crystals of 1-methyl-1H-pyrazol-4-amine hydrochloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion techniques.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to obtain accurate bond lengths, bond angles, and thermal parameters.

Visualizations

The following diagrams illustrate the workflow and logical connections in the structural elucidation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_elucidation Structural Elucidation synthesis Synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ftir FTIR Spectroscopy purification->ftir xrd X-ray Crystallography (if single crystals are obtained) purification->xrd elucidation Data Interpretation & Structure Confirmation nmr->elucidation ms->elucidation ftir->elucidation xrd->elucidation

Figure 1. Experimental workflow for the synthesis and structural elucidation.

logical_relationship cluster_data Experimental Data cluster_structure Structural Information nmr_data NMR Data (Proton & Carbon environments) connectivity Connectivity (C-H framework) nmr_data->connectivity ms_data MS Data (Molecular Weight & Fragmentation) mol_formula Molecular Formula Confirmation ms_data->mol_formula ftir_data FTIR Data (Functional Groups) func_groups Functional Group Identification ftir_data->func_groups final_structure Confirmed Structure of 1-methyl-1H-pyrazol-4-amine hydrochloride connectivity->final_structure mol_formula->final_structure func_groups->final_structure

Figure 2. Logical relationship of spectroscopic data to the final structure.

Conclusion

The structural elucidation of 1-methyl-1H-pyrazol-4-amine hydrochloride is achieved through a combination of modern spectroscopic techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation pattern, and FTIR spectroscopy identifies the key functional groups. While X-ray crystallography would provide the most definitive structural proof, the collective evidence from the other techniques is typically sufficient for unambiguous confirmation. The detailed protocols and predicted data presented in this guide serve as a valuable resource for scientists and researchers involved in the synthesis and characterization of this important pharmaceutical intermediate.

Spectroscopic and Synthetic Profile of 1-Methyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a synthetic protocol for 1-methyl-1H-pyrazol-4-amine and its hydrochloride salt. Due to the limited public availability of experimental data for the hydrochloride form, this document primarily presents data for the free base, 1-methyl-1H-pyrazol-4-amine, as a reference.

Physicochemical Properties

PropertyValueSource
Chemical Name 1-methylpyrazol-4-amine;hydrochloridePubChem[1]
CAS Number 127107-23-7ChemScene[2]
Molecular Formula C₄H₈ClN₃ChemScene[2]
Molecular Weight 133.58 g/mol PubChem[1]

Spectroscopic Data (of 1-Methyl-1H-pyrazol-4-amine Free Base)

Note: The following data is for the free base (CAS: 69843-13-6) as a proxy, due to the lack of publicly available experimental spectra for the hydrochloride salt. Protonation of the amine will influence the chemical shifts in NMR and the vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Reference)

A reference ¹H NMR spectrum for 1-methyl-1H-pyrazol-4-amine is available.[3]

¹³C NMR Spectrum (Reference)

Reference ¹³C NMR data for the free base is also available in spectral databases.

Infrared (IR) Spectroscopy

Specific experimental IR data for 1-methyl-1H-pyrazol-4-amine hydrochloride is not found in the public domain. For reference, the IR spectrum of a related compound, 1,3,5-trimethyl-1H-pyrazol-4-amine, shows characteristic absorbances for N-H and C-H stretching, as well as aromatic ring vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry data for the free base, 1-methyl-1H-pyrazol-4-amine, is available through resources such as the NIST Mass Spectrometry Data Center.[5] The expected molecular ion peak for the free base [M]+ would be at m/z 97.06. For the hydrochloride salt, under appropriate ionization conditions, the spectrum would likely show the molecular ion of the free base.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for 1-methyl-1H-pyrazol-4-amine hydrochloride are not publicly available. However, based on general laboratory practices for similar compounds, the following methodologies would be appropriate.

Synthesis of 1-Methyl-1H-pyrazol-4-amine

A common route for the synthesis of 1-methyl-1H-pyrazol-4-amine involves the reduction of a nitro-precursor.[6]

Procedure:

  • Hydrogenation: 1-Methyl-4-nitro-1H-pyrazole is dissolved in a suitable solvent, such as methanol.

  • The solution is subjected to hydrogenation. This can be achieved using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or through catalytic transfer hydrogenation. A more advanced method utilizes an H-Cube reactor with controlled hydrogen pressure and temperature.

  • Work-up: Upon completion of the reaction, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine.

Preparation of 1-Methyl-1H-pyrazol-4-amine Hydrochloride

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Procedure:

  • Dissolve the synthesized 1-methyl-1H-pyrazol-4-amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Add a stoichiometric amount of a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a 400 MHz or 500 MHz spectrometer.[7] Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are suitable for amine hydrochloride salts. Chemical shifts are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7] Samples can be prepared as potassium bromide (KBr) pellets or as a thin film.[7]

  • Mass Spectrometry: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Workflow and Pathway Visualizations

Synthesis of 1-Methyl-1H-pyrazol-4-amine

G Synthesis of 1-Methyl-1H-pyrazol-4-amine A 1-Methyl-4-nitro-1H-pyrazole B Hydrogenation (e.g., H₂, Pd/C or H-Cube Reactor) A->B Methanol C 1-Methyl-1H-pyrazol-4-amine (Free Base) B->C

Caption: A flowchart illustrating the synthesis of 1-methyl-1H-pyrazol-4-amine from its nitro-precursor via hydrogenation.

Formation of the Hydrochloride Salt

G Formation of 1-Methyl-1H-pyrazol-4-amine Hydrochloride A 1-Methyl-1H-pyrazol-4-amine B Treatment with HCl A->B Anhydrous Solvent C 1-Methyl-1H-pyrazol-4-amine Hydrochloride B->C

Caption: A diagram showing the conversion of the free base to its hydrochloride salt.

References

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-methyl-1H-pyrazol-4-amine hydrochloride (CAS No: 127107-23-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data in public literature, this document combines known physicochemical properties with established methodologies for solubility and stability testing of analogous amine hydrochloride salts and pyrazole derivatives. Detailed experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, are presented to guide researchers in determining the precise characteristics of this compound. The information herein is intended to support drug discovery, formulation development, and process chemistry by providing a framework for anticipating and evaluating the performance of 1-methyl-1H-pyrazol-4-amine hydrochloride.

Introduction

1-methyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine that serves as a valuable building block in the synthesis of various biologically active molecules. An understanding of its solubility and stability is paramount for its effective use in research and development, influencing factors from reaction kinetics to formulation and storage. This guide synthesizes available data with established scientific principles to provide a thorough technical resource.

Physicochemical Properties

A summary of the known physical and chemical properties of 1-methyl-1H-pyrazol-4-amine hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of 1-methyl-1H-pyrazol-4-amine Hydrochloride

PropertyValueSource
Molecular Formula C₄H₈ClN₃PubChem[1]
Molecular Weight 133.58 g/mol PubChem[1]
CAS Number 127107-23-7PubChem[1]
Appearance Light yellow to yellow solidChemicalBook[2]
Storage Temperature Room Temperature, under inert atmosphereBLD Pharm[3], ChemicalBook[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that affects its bioavailability and processability. As an amine hydrochloride salt, 1-methyl-1H-pyrazol-4-amine hydrochloride is expected to exhibit good aqueous solubility. The predicted solubility in various solvents is summarized in Table 2. It is important to note that these are expected values and should be confirmed experimentally.

Table 2: Expected Solubility of 1-methyl-1H-pyrazol-4-amine Hydrochloride

SolventTypeExpected Solubility (mg/mL)
WaterAqueous> 50
Phosphate Buffered Saline (PBS, pH 7.4)Aqueous Buffer> 50
MethanolPolar Protic10 - 50
EthanolPolar Protic5 - 20
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dichloromethane (DCM)Non-polar< 1
HexanesNon-polar< 0.1

Stability Profile

The chemical stability of 1-methyl-1H-pyrazol-4-amine hydrochloride is a key factor in determining its shelf-life and appropriate storage conditions. As a pyrazole derivative and an amine salt, it may be susceptible to degradation under certain conditions such as exposure to high temperatures, extreme pH, oxidizing agents, and light.[4][5][6] A summary of the expected stability under forced degradation conditions is presented in Table 3.

Table 3: Expected Stability of 1-methyl-1H-pyrazol-4-amine Hydrochloride under Forced Degradation Conditions

ConditionStressorExpected DegradationPotential Degradation Products
Acidic 0.1 M HCl, 60 °CLow to ModerateHydrolysis of the amine or pyrazole ring opening
Basic 0.1 M NaOH, 60 °CModerate to HighFree base formation, potential for ring cleavage
Oxidative 3% H₂O₂, RTModerateN-oxidation, hydroxylation of the pyrazole ring
Thermal 80 °C, solid stateLowDecomposition
Photolytic ICH Q1B conditionsLow to ModeratePhotodegradation products

Experimental Protocols

To determine the precise solubility and stability of 1-methyl-1H-pyrazol-4-amine hydrochloride, the following experimental protocols are recommended.

Solubility Determination

This assay provides a high-throughput method for estimating the solubility of a compound from a DMSO stock solution.[7][8][9][10]

Materials:

  • 1-methyl-1H-pyrazol-4-amine hydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • UV/Vis plate reader

Procedure:

  • Prepare a 10 mM stock solution of 1-methyl-1H-pyrazol-4-amine hydrochloride in DMSO.

  • Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound).

  • Compare the absorbance to a standard curve of the compound in DMSO to determine the concentration.

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.[11][12][13]

Materials:

  • 1-methyl-1H-pyrazol-4-amine hydrochloride (solid)

  • Selected solvent (e.g., water, PBS pH 7.4)

  • Glass vials

  • Thermomixer or shaking incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid 1-methyl-1H-pyrazol-4-amine hydrochloride to a glass vial.

  • Add a known volume of the desired solvent.

  • Incubate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with the appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods, following ICH Q1A(R2) guidelines.[14][15][16]

Materials:

  • 1-methyl-1H-pyrazol-4-amine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Acidic Degradation: Dissolve the compound in 0.1 M HCl and heat at 60 °C for a specified time.

  • Basic Degradation: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to 80 °C in an oven.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G Kinetic Solubility Workflow prep_stock Prepare 10 mM stock in DMSO add_to_plate Add 2 µL of stock to 96-well plate prep_stock->add_to_plate add_buffer Add 198 µL of PBS (pH 7.4) add_to_plate->add_buffer shake Shake for 2 hours at RT add_buffer->shake measure Measure UV absorbance shake->measure analyze Analyze against standard curve measure->analyze G Thermodynamic Solubility Workflow add_solid Add excess solid to vial add_solvent Add known volume of solvent add_solid->add_solvent incubate Incubate with agitation for 24-48h add_solvent->incubate centrifuge Centrifuge to pellet solid incubate->centrifuge sample_supernatant Sample and dilute supernatant centrifuge->sample_supernatant analyze Quantify by HPLC-UV sample_supernatant->analyze G Forced Degradation Study Workflow cluster_conditions Stress Conditions acid Acidic (HCl, heat) sample Sample at time points acid->sample base Basic (NaOH, heat) base->sample oxidative Oxidative (H₂O₂) oxidative->sample thermal Thermal (heat, solid) thermal->sample photo Photolytic (light) photo->sample analyze Analyze by stability-indicating HPLC sample->analyze identify Identify degradation products analyze->identify

References

potential applications of 1-methyl-1H-pyrazol-4-amine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The landscape of medicinal chemistry is perpetually evolving, with a continuous demand for novel molecular scaffolds that can serve as starting points for the development of targeted, effective, and safe therapeutics. Among the vast array of heterocyclic compounds, pyrazole derivatives have emerged as privileged structures due to their versatile chemical properties and their ability to form key interactions with a wide range of biological targets. This technical guide focuses on 1-methyl-1H-pyrazol-4-amine hydrochloride, a key building block whose structural features are being increasingly leveraged in the design of next-generation inhibitors for various disease-relevant proteins. This document provides an in-depth overview of its applications, supported by available data, general experimental workflows, and pathway visualizations to inform and guide researchers in the field.

Core Applications in Medicinal Chemistry: A Kinase-Centric Scaffold

1-Methyl-1H-pyrazol-4-amine hydrochloride is predominantly utilized as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The 4-amino-1-methylpyrazole moiety serves as an excellent "hinge-binder," a structural element that can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for achieving high-potency inhibition.

Case Study: Development of TYK2 Inhibitors

A significant application of this scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Researchers have successfully synthesized a series of potent and selective TYK2 inhibitors for the potential treatment of these conditions by utilizing 1-methyl-1H-pyrazol-4-amine as a core fragment. These compounds have demonstrated promising activity in various assays.

Quantitative Data Summary

The following table summarizes publicly available data for representative compounds synthesized using the 1-methyl-1H-pyrazol-4-amine scaffold. This data highlights the potency and selectivity that can be achieved with derivatives of this core structure.

Compound ClassTarget KinaseIC50 (nM)Assay TypeTherapeutic AreaReference
Pyrazolopyrimidine SeriesTYK25BiochemicalAutoimmune Diseases
Aminopyrazole DerivativesTYK2<10Cell-basedInflammatory Diseases
Novel ScaffoldsMK28EnzymaticInflammation
Pyrazole DerivativesTBK1/IKKε19 (TBK1), 43 (IKKε)BiochemicalCancer, Autoimmune

Note: IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

General Experimental Protocols & Methodologies

While specific experimental conditions are proprietary and vary between research programs, a general synthetic workflow for utilizing 1-methyl-1H-pyrazol-4-amine hydrochloride in the creation of kinase inhibitors can be outlined. The process typically involves a series of coupling reactions to build complexity around the core pyrazole scaffold.

General Synthesis Workflow

A common approach involves the initial reaction of 1-methyl-1H-pyrazol-4-amine with a suitable heterocyclic partner, often a pyrimidine or a related nitrogen-containing ring system. This is typically followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce further substituents. These substituents are carefully chosen to occupy specific pockets within the target kinase's active site, thereby enhancing potency and selectivity.

Caption: General synthetic workflow for kinase inhibitors.

Key Experimental Steps:
  • Initial Coupling: The hydrochloride salt of 1-methyl-1H-pyrazol-4-amine is typically neutralized in situ using a base. It is then reacted with a functionalized electrophile, for instance, a 2-chloropyrimidine derivative, in a suitable solvent like isopropanol, often with heating.

  • Cross-Coupling: The intermediate from the first step is then subjected to a cross-coupling reaction. For a Suzuki coupling, this would involve reacting the intermediate with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture such as dioxane/water.

  • Purification: The crude product is purified using standard techniques, most commonly column chromatography on silica gel, to yield the final, highly pure compound.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathway Visualization

The inhibitors developed from the 1-methyl-1H-pyrazol-4-amine scaffold are designed to interrupt specific intracellular signaling cascades. For example, a TYK2 inhibitor would block the signaling downstream of certain cytokine receptors, which is critical in the pathogenesis of many inflammatory conditions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor TYK2 TYK2 CytokineReceptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates Gene Gene Transcription STAT->Gene Activates Inhibitor TYK2 Inhibitor (Derived from Scaffold) Inhibitor->TYK2 BLOCKS Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Inhibition of the TYK2 signaling pathway.

Conclusion

1-Methyl-1H-pyrazol-4-amine hydrochloride has proven to be a valuable and versatile building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. Its ability to act as a hinge-binding motif provides a solid foundation for designing drugs that can effectively target the ATP-binding site of these enzymes. The successful application of this scaffold in the discovery of inhibitors for targets like TYK2, MK2, and TBK1 underscores its strategic importance. Future research will likely see the continued use of this core in developing novel therapeutics for a wide range of diseases, from cancer to autoimmune disorders, further cementing its role as a privileged structure in modern drug discovery.

The Pyrazole Core: A Scaffold for Bioactive Molecule Discovery Utilizing 1-Methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in drug design.[1] This technical guide focuses on the utility of a key pyrazole derivative, 1-methyl-1H-pyrazol-4-amine hydrochloride, as a starting material for the discovery and synthesis of novel bioactive molecules, with a particular emphasis on kinase inhibitors. We will provide a comprehensive overview of its synthesis, key reactions in building complex molecules, and detailed experimental protocols for both synthesis and biological evaluation.

Synthesis of the Core Scaffold: 1-Methyl-1H-pyrazol-4-amine Hydrochloride

The journey to bioactive molecules begins with the efficient synthesis of the central building block. 1-Methyl-1H-pyrazol-4-amine is typically prepared via a two-step process involving the nitration of 1-methylpyrazole followed by the reduction of the resulting nitro-intermediate.

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

The nitration of 1-methylpyrazole is a critical step, and various methods have been reported. A common procedure involves the use of a nitrating mixture, such as nitric acid and sulfuric acid.

Materials:

  • 1-methylpyrazole

  • Fuming nitric acid

  • Fuming sulfuric acid (20%)

  • Ice

Procedure:

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in an ice-water bath, maintaining a low temperature.

  • Slowly add 1-methylpyrazole to the cooled nitrating mixture with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1.5 hours).[2]

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-4-nitro-1H-pyrazole.[2]

Experimental Protocol: Reduction of 1-Methyl-4-nitro-1H-pyrazole

The subsequent reduction of the nitro group to an amine is a crucial transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazole

  • Methanol

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Hydrogen source (e.g., H-Cube reactor or hydrogen balloon)

  • Hydrochloric acid (for hydrochloride salt formation)

Procedure:

  • Dissolve 1-methyl-4-nitro-1H-pyrazole in methanol.

  • Add a catalytic amount of Pd/C to the solution.

  • Subject the mixture to hydrogenation. This can be performed in a Parr hydrogenator, under a hydrogen balloon, or using a continuous flow hydrogenator like an H-Cube reactor at elevated pressure and temperature (e.g., 60 bar and 70°C).

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until completion.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • To obtain the hydrochloride salt, bubble dry HCl gas through the filtrate or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol).

  • Collect the precipitated 1-methyl-1H-pyrazol-4-amine hydrochloride by filtration and dry.

The overall synthesis workflow is depicted in the following diagram:

G cluster_synthesis Synthesis of 1-Methyl-1H-pyrazol-4-amine HCl 1_methylpyrazole 1-Methylpyrazole nitration Nitration (HNO3/H2SO4) 1_methylpyrazole->nitration 1_methyl_4_nitropyrazole 1-Methyl-4-nitro-1H-pyrazole nitration->1_methyl_4_nitropyrazole reduction Catalytic Hydrogenation (H2, Pd/C) 1_methyl_4_nitropyrazole->reduction 1_methyl_pyrazol_4_amine 1-Methyl-1H-pyrazol-4-amine reduction->1_methyl_pyrazol_4_amine hcl_addition HCl Addition 1_methyl_pyrazol_4_amine->hcl_addition final_product 1-Methyl-1H-pyrazol-4-amine HCl hcl_addition->final_product

Caption: Synthesis workflow for 1-methyl-1H-pyrazol-4-amine hydrochloride.

Application in the Synthesis of Bioactive Kinase Inhibitors

1-Methyl-1H-pyrazol-4-amine hydrochloride is a valuable precursor for synthesizing a variety of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The pyrazole amine serves as a key pharmacophore that often interacts with the hinge region of the kinase ATP-binding site. A common synthetic strategy involves the construction of a pyrazolo[3,4-d]pyrimidine core.

General Synthetic Approach: Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

A frequently employed route to pyrazolo[3,4-d]pyrimidine-based inhibitors involves the condensation of a substituted pyrazole with a pyrimidine derivative.

G cluster_synthesis General Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors start_amine 1-Methyl-1H-pyrazol-4-amine HCl coupling Nucleophilic Aromatic Substitution start_amine->coupling dichloropyrimidine Substituted 2,4-Dichloropyrimidine dichloropyrimidine->coupling intermediate N-(2-chloropyrimidin-4-yl)-1-methyl -1H-pyrazol-4-amine Intermediate coupling->intermediate second_coupling Second Nucleophilic Substitution or Suzuki Coupling intermediate->second_coupling final_inhibitor Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor second_coupling->final_inhibitor amine Amine (R-NH2) amine->second_coupling

Caption: General workflow for synthesizing pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Quantitative Data: Bioactivity of Pyrazole-based Kinase Inhibitors

The following table summarizes the inhibitory activities of several pyrazole-based compounds against various kinases. It is important to note that while these compounds share the aminopyrazole core, the specific starting material may vary.

Compound IDTarget Kinase(s)IC50 / Ki (nM)Reference
Compound 3f JAK13.4[3]
JAK22.2[3]
JAK33.5[3]
Compound 11b JAK1>1000[3]
JAK210.1[3]
JAK3>1000[3]
Compound 15 CDK25 (Ki)[4]
Compound 10n HPK129.0[5]

The JAK-STAT Signaling Pathway: A Key Target

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell growth, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders, making it a prime target for therapeutic intervention.[3]

Mechanism of JAK-STAT Signaling and Inhibition

The JAK-STAT pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[6] Many pyrazole-based inhibitors, derived from scaffolds like 1-methyl-1H-pyrazol-4-amine, are ATP-competitive, binding to the ATP-binding pocket of JAKs and preventing the phosphorylation of STATs.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized compounds, a robust in vitro kinase inhibition assay is essential. The following is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ assay, which measures the amount of ADP produced in a kinase reaction.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., JAK2).

Materials:

  • Recombinant human JAK2 enzyme

  • Specific peptide substrate for JAK2

  • Adenosine triphosphate (ATP)

  • Test compound dissolved in 100% DMSO

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM) is used.

  • Compound Plating: Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2x solution of the JAK2 enzyme and its peptide substrate in kinase assay buffer. Add 5 µL of this solution to each well of the assay plate. Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a 2x solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase. Add 5 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Conclusion

1-Methyl-1H-pyrazol-4-amine hydrochloride is a readily accessible and highly versatile building block for the synthesis of a wide range of bioactive molecules. Its application in the development of potent and selective kinase inhibitors, particularly for the JAK-STAT pathway, highlights its significance in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this valuable scaffold in their own drug development programs.

References

The Utility of 1-methyl-1H-pyrazol-4-amine Hydrochloride as a Core Fragment for Lead Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Lead Discovery (FBLD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening in the quest for novel therapeutics. The core principle of FBLD lies in identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. These initial hits then serve as starting points for chemical elaboration into potent, drug-like molecules. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs, making its derivatives highly valuable as starting points for drug discovery campaigns.[1][2][3][4][5][6] This guide explores the potential of 1-methyl-1H-pyrazol-4-amine hydrochloride as a prime fragment for FBLD, detailing its physicochemical properties, synthesis, and a comprehensive overview of the experimental workflows required for its successful application in a screening cascade.

Introduction to 1-methyl-1H-pyrazol-4-amine as a Fragment

1-methyl-1H-pyrazol-4-amine is an attractive fragment for FBLD due to its desirable physicochemical properties that align with the widely accepted "Rule of Three".[7][8] This empirical guideline suggests that ideal fragments should have a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors.[7][8] These characteristics enhance the probability of achieving high ligand efficiency and favorable downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The pyrazole ring itself is a versatile scaffold, capable of engaging in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor) and π-π stacking.[6] The primary amine group on the 4-position provides a key vector for interaction with protein targets and a readily available handle for synthetic elaboration to "grow" the fragment into more potent leads. The methyl group at the 1-position blocks one of the nitrogen atoms from acting as a hydrogen bond donor, which can be advantageous for tuning solubility and binding characteristics.

Physicochemical Properties

The hydrochloride salt form of 1-methyl-1H-pyrazol-4-amine ensures good aqueous solubility, a critical requirement for most biophysical screening techniques. A summary of its key computed properties is presented in Table 1.

PropertyValueSource
Molecular Formula C4H8ClN3PubChem CID: 17354268[9]
Molecular Weight 133.58 g/mol PubChem CID: 17354268[9]
Parent Molecular Weight 97.12 g/mol PubChem CID: 4770990[10][11]
XLogP3 (Parent) -0.4PubChem CID: 4770990[10]
Hydrogen Bond Donors (Parent) 1 (from the amine group)Calculated
Hydrogen Bond Acceptors (Parent) 2 (from the pyrazole nitrogens)Calculated
CAS Number 127107-23-7PubChem CID: 17354268[9]

Table 1: Physicochemical properties of 1-methyl-1H-pyrazol-4-amine hydrochloride and its parent free base.

Synthesis

A common synthetic route to 1-methyl-1H-pyrazol-4-amine involves the hydrogenation of a nitro-pyrazole precursor.[12]

Reaction Scheme:

1-Methyl-4-nitro-1H-pyrazole is dissolved in a suitable solvent such as methanol and subjected to hydrogenation. This can be achieved using various methods, including catalytic hydrogenation with hydrogen gas over a palladium catalyst or through a continuous flow hydrogenation reactor.[12] The reduction of the nitro group to a primary amine yields the desired product.

Synthesis reactant 1-Methyl-4-nitro-1H-pyrazole product 1-Methyl-1H-pyrazol-4-amine reactant->product H2, Catalyst (e.g., Pd/C) Methanol

Figure 1: General synthesis of 1-methyl-1H-pyrazol-4-amine.

Fragment-Based Lead Discovery Workflow

The successful implementation of an FBLD campaign involves a multi-step process, beginning with library screening and culminating in the generation of a lead compound. The workflow is designed to efficiently identify and optimize fragment hits.

FBLD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization cluster_downstream Downstream Assays Screen Fragment Library Screening (NMR, SPR) Hit_ID Hit Identification Screen->Hit_ID Ortho_Screen Orthogonal Screen (e.g., ITC, MST) Hit_ID->Ortho_Screen X_Ray X-ray Crystallography Ortho_Screen->X_Ray Affinity Affinity Determination (Kd) Ortho_Screen->Affinity SBDD Structure-Based Design X_Ray->SBDD Affinity->SBDD Chem_Synth Chemical Synthesis (Fragment Growing/Linking) SBDD->Chem_Synth SAR SAR by NMR/SPR Chem_Synth->SAR SAR->SBDD Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assay Cell-Based Assays Lead_Opt->Cell_Assay Lead_Series Lead Series Cell_Assay->Lead_Series

Figure 2: A typical Fragment-Based Lead Discovery (FBLD) workflow.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful identification and validation of fragment hits. The weak binding affinities of fragments necessitate highly sensitive biophysical techniques.[13][14][15][16]

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[17][18][19] It is highly sensitive and consumes low amounts of protein, making it ideal for primary fragment screening.[13][14][15]

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Methodology:

  • Protein Immobilization:

    • The target protein is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A reference surface is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.[14]

  • Fragment Library Screening:

    • A solution of 1-methyl-1H-pyrazol-4-amine hydrochloride (typically at a concentration range of 10 µM to 1 mM) in a suitable running buffer is injected over the sensor and reference surfaces.

    • The association and dissociation of the fragment are monitored in real-time, generating a sensorgram.

  • Data Analysis:

    • The response units (RU) from the reference surface are subtracted from the target surface to correct for bulk refractive index changes and non-specific binding.

    • Binding responses are measured at equilibrium or during steady-state.

    • Hits are identified as fragments that produce a concentration-dependent binding signal significantly above the noise level.

    • Ligand efficiency (LE) can be calculated as a preliminary metric for ranking hits.[14]

Hit Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening, capable of detecting weak binding events and providing structural information about the binding site.[20][21][22] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are commonly used for hit validation.[21][23][24]

Objective: To confirm the binding of fragment hits from the primary screen and to map their binding site on the target protein.

Methodology:

  • Protein Preparation:

    • A uniformly ¹⁵N-labeled sample of the target protein is produced and purified.

    • A reference ¹H-¹⁵N HSQC spectrum of the protein in a suitable buffer (containing 10% D₂O) is acquired. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.[24]

  • Fragment Titration:

    • The fragment hit (e.g., 1-methyl-1H-pyrazol-4-amine) is added to the ¹⁵N-labeled protein sample at a specific concentration (e.g., 100 µM).

    • A ¹H-¹⁵N HSQC spectrum of the protein-fragment complex is recorded.

  • Data Analysis:

    • The reference and fragment-containing spectra are overlaid.

    • Binding is confirmed by observing chemical shift perturbations (CSPs) for specific amino acid residues.

    • The residues exhibiting significant CSPs are mapped onto the 3D structure of the protein to identify the fragment's binding site.[23]

    • By titrating the fragment at increasing concentrations, the dissociation constant (Kd) of the interaction can be determined by fitting the CSP data.[24]

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[7][25][26][27]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystal Preparation:

    • High-quality crystals of the target protein are grown.

    • These crystals are then soaked in a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period.[26]

  • Data Collection:

    • The soaked crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

  • Structure Determination and Analysis:

    • The diffraction data is processed to solve the crystal structure of the complex.

    • The resulting electron density map is analyzed to confirm the presence of the bound fragment and to determine its precise binding pose and interactions with the protein.[7][26] This information is critical for guiding the synthetic elaboration of the fragment.

Downstream Functional Analysis: Cell-Based Assays

Once a fragment has been optimized into a more potent lead compound, its functional activity must be assessed in a more biologically relevant context using cell-based assays.[15][28][29][30]

Objective: To evaluate the effect of the lead compound on a specific cellular signaling pathway or phenotype.

Methodology:

  • Assay Development:

    • A suitable cell line that expresses the target of interest is chosen.

    • An assay is developed to measure a downstream event that is modulated by the target's activity. This could be a reporter gene assay, a protein phosphorylation assay, or a cell proliferation assay, among others.[29][30]

  • Compound Treatment:

    • The cells are treated with the lead compound over a range of concentrations.

  • Data Acquisition and Analysis:

    • The assay endpoint is measured using techniques such as fluorescence microscopy, luminescence plate readers, or flow cytometry.

    • Dose-response curves are generated to determine the compound's potency (e.g., IC50 or EC50).

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Fragment Fragment-Derived Inhibitor Fragment->Receptor Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Proliferation, Survival) Nucleus->Response Gene Expression

Figure 3: Example of a signaling pathway modulated by a fragment-derived inhibitor.

Conclusion

1-methyl-1H-pyrazol-4-amine hydrochloride represents an exemplary fragment for initiating a drug discovery campaign. Its adherence to the "Rule of Three," combined with the privileged nature of the pyrazole scaffold and a synthetically tractable amine handle, makes it a high-quality starting point for FBLD. By employing a systematic workflow of sensitive biophysical screening techniques such as SPR and NMR, followed by structural elucidation via X-ray crystallography and functional validation in cell-based assays, researchers can effectively leverage this and similar fragments to discover and optimize novel lead compounds for a wide range of biological targets. This integrated approach maximizes the potential for success while minimizing the resources and time required compared to traditional screening paradigms.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-pyrazol-4-amine is a crucial heterocyclic building block in modern medicinal chemistry. Its derivatives are integral to a wide array of clinically significant molecules, particularly kinase inhibitors.[1][2] The reactivity of the C4-exocyclic amine group is paramount for the synthesis of diverse compound libraries. This guide provides a detailed exploration of the synthesis and key reactions of this amine group, including acylation, sulfonylation, and diazotization. It offers specific experimental protocols, quantitative data, and workflow visualizations to empower researchers in the fields of organic synthesis and drug discovery.

Synthesis of the Core Scaffold

The target compound, 1-methyl-1H-pyrazol-4-amine, is most commonly prepared via a two-step sequence starting from the commercially available 4-nitropyrazole.[3] The initial step involves the regioselective N-alkylation of the pyrazole ring, followed by the reduction of the nitro group to the desired primary amine.

Step 1: N-methylation of 4-nitropyrazole

The N-methylation of 4-nitropyrazole can be achieved using various methylating agents. A common and effective method utilizes iodomethane with a mild base like potassium carbonate in a polar aprotic solvent such as DMF.[4] This approach avoids the hazards associated with stronger bases like sodium hydride and provides high yields.[4]

Step 2: Reduction of 1-methyl-4-nitro-1H-pyrazole

The subsequent reduction of the nitro group is typically accomplished via catalytic hydrogenation.[5] Using palladium on charcoal (Pd/C) as the catalyst with hydrogen gas in a solvent like ethyl acetate is a clean and efficient method.[5] This heterogeneous catalysis method simplifies product purification, as the catalyst can be removed by simple filtration.[5]

SynthesisWorkflow start 4-Nitropyrazole step1 N-Methylation start->step1 CH₃I, K₂CO₃ DMF, 25°C intermediate 1-methyl-4-nitro-1H-pyrazole step1->intermediate step2 Nitro Group Reduction intermediate->step2 H₂, Pd/C Ethyl Acetate product 1-methyl-1H-pyrazol-4-amine step2->product

Caption: General workflow for the synthesis of 1-methyl-1H-pyrazol-4-amine.

Reactivity of the C4-Amine Group

The exocyclic amine at the C4 position of the 1-methyl-1H-pyrazole ring behaves as a typical, albeit slightly deactivated, arylamine. Its nucleophilicity allows it to participate in a variety of essential bond-forming reactions.

N-Acylation (Amide Bond Formation)

N-acylation is one of the most fundamental transformations of 1-methyl-1H-pyrazol-4-amine, widely used to connect the pyrazole core to other fragments in drug discovery. The reaction proceeds readily with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.

A solution of 1-methyl-1H-pyrazol-4-amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared. A base such as triethylamine or pyridine (1.1-1.5 eq.) is added. The mixture is stirred, often at 0 °C, while the acyl chloride (1.0-1.1 eq.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS. Workup typically involves washing with aqueous solutions to remove the base and its salt, followed by drying and concentration. The crude product is then purified by recrystallization or column chromatography.[6][7]

Reagent 1 (Amine)Reagent 2 (Acylating Agent)BaseSolventConditionsYield
1-methyl-1H-pyrazol-4-amineBenzoyl ChloridePyridineDCM0°C to RT, 4hHigh
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine4-methylbenzenesulfonyl chlorideTriethylamineAcetonitrileRT, 12hGood
Various AminesN-protected aminoacylbenzotriazoleNoneWater50°C (MW), 20 min85-95%
N-Sulfonylation (Sulfonamide Bond Formation)

The formation of sulfonamides is another critical reaction, often employed to introduce motifs that can act as hydrogen bond donors/acceptors or modulate physicochemical properties. The reaction is analogous to N-acylation, using a sulfonyl chloride as the electrophile.

To a stirred solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq.) and triethylamine (2.4 eq.) in acetonitrile, 4-methylbenzenesulfonyl chloride (2.0 eq.) is added.[8] The mixture is stirred at room temperature for 12 hours.[8] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired N-tosylated product.[8]

Reactions cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation start_acyl 1-methyl-1H-pyrazol-4-amine product_acyl N-Acyl Pyrazole (Amide) start_acyl->product_acyl Base (e.g., Pyridine) reagent_acyl R-COCl (Acyl Chloride) reagent_acyl->product_acyl start_sulfonyl 1-methyl-1H-pyrazol-4-amine product_sulfonyl N-Sulfonyl Pyrazole (Sulfonamide) start_sulfonyl->product_sulfonyl Base (e.g., Et₃N) reagent_sulfonyl R-SO₂Cl (Sulfonyl Chloride) reagent_sulfonyl->product_sulfonyl JAK_STAT cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak activates cytokine Cytokine cytokine->receptor binds stat STAT jak->stat phosphorylates (P) pstat P-STAT dimer P-STAT Dimer pstat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates gene Gene Expression nucleus->gene regulates inhibitor 4-Aminopyrazole Inhibitor inhibitor->jak INHIBITS

References

Methodological & Application

Application Notes and Protocols for the Use of 1-methyl-1H-pyrazol-4-amine hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-methyl-1H-pyrazol-4-amine hydrochloride as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a privileged motif in medicinal chemistry, frequently found in clinically approved kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. This document will focus on the synthesis of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), Janus Kinases (JAKs), and Tropomyosin Receptor Kinases (Trks).

Overview of 1-methyl-1H-pyrazol-4-amine in Kinase Inhibitor Design

The 1-methyl-1H-pyrazol-4-amine moiety serves as a versatile scaffold for the development of kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the adenine region of ATP and forming key interactions with the hinge region of the kinase domain. The methyl group at the N1 position can provide steric bulk and influence the orientation of the molecule within the binding pocket, while the amine group at the C4 position provides a convenient handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

A common synthetic strategy involves the coupling of 1-methyl-1H-pyrazol-4-amine with a substituted pyrimidine or other heterocyclic core, often through a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination. This approach allows for the modular construction of a diverse library of potential kinase inhibitors.

Synthesis of a CDK2 Inhibitor: N,4-di(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers.[1] The synthesis of N,4-di(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amines has been shown to yield potent and selective CDK2 inhibitors.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of a potent CDK2 inhibitor via a Buchwald-Hartwig amination reaction between 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine and 1-methyl-1H-pyrazol-4-amine. The hydrochloride salt of the amine can be used directly, as the base in the reaction mixture will neutralize it to the free amine in situ.

Reaction Scheme:

Materials:

  • 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

  • 1-methyl-1H-pyrazol-4-amine hydrochloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry reaction vial, add 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq), 1-methyl-1H-pyrazol-4-amine hydrochloride (1.2 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate gradient) to afford the desired N,4-di(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.

Quantitative Data: CDK2 Inhibition

The following table summarizes the inhibitory activity of a representative compound synthesized using this methodology.

CompoundTarget KinaseKᵢ (µM)[3]GI₅₀ A2780 (µM)[2]
5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)CDK20.0050.158

Kᵢ: Inhibition constant; GI₅₀: 50% growth inhibition concentration in A2780 ovarian cancer cells.

CDK2 Signaling Pathway

Inhibition of CDK2 leads to cell cycle arrest at the G1/S and G2/M phases and can induce apoptosis.[3]

CDK2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Cyclin E Cyclin E CDK4/6->Cyclin E pRb pRb CDK4/6->pRb phosphorylates CDK2_CyclinE CDK2/Cyclin E Cyclin E->CDK2_CyclinE CDK2_CyclinE->pRb hyperphosphorylates E2F E2F pRb->E2F sequesters Gene Transcription Gene Transcription E2F->Gene Transcription activates Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->CDK2_CyclinE inhibits S_Phase_Entry S-Phase Entry Gene Transcription->S_Phase_Entry

Caption: Simplified CDK2 signaling pathway leading to cell cycle progression.

Synthesis of a JAK Inhibitor: 4-amino-(1H)-pyrazole Derivatives

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling pathways that regulate immunity and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in various cancers and autoimmune diseases.[4] 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.[4]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a pyrimidine-based 4-amino-(1H)-pyrazole derivative.

Reaction Scheme:

Materials:

  • 5-substituted-2,4-dichloropyrimidine

  • Aromatic amine

  • 1H-pyrazol-4-amine (can be generated in situ from 1-methyl-1H-pyrazol-4-amine hydrochloride with a base)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Solvent (e.g., isopropanol, dioxane)

Procedure:

  • Step 1: Synthesis of the intermediate: To a solution of the 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent, add the aromatic amine (1.0-1.2 eq) and a base such as DIPEA (1.5 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, and isolate the intermediate product by precipitation or extraction.

  • Step 2: Coupling with 1H-pyrazol-4-amine: To the intermediate from Step 1 (1.0 eq), add 1H-pyrazol-4-amine (or 1-methyl-1H-pyrazol-4-amine hydrochloride and a suitable base to generate the free amine) (1.2 eq) and a catalytic amount of TFA.

  • Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for several hours.

  • After cooling, purify the crude product by column chromatography to yield the final 4-amino-(1H)-pyrazole derivative.

Quantitative Data: JAK Inhibition

The following table summarizes the inhibitory activity of a representative compound from this class.

CompoundTarget KinaseIC₅₀ (nM)[4]
N-(2-chloro-5-fluoropyrimidin-4-yl)-N-(4-fluorophenyl)-1H-pyrazol-4-amine (Compound 3f)JAK13.4
JAK22.2
JAK33.5

IC₅₀: Half-maximal inhibitory concentration.

JAK-STAT Signaling Pathway

Inhibition of JAK kinases blocks the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive recruits JAK->Receptor JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes Gene_Transcription Gene_Transcription STAT_active->Gene_Transcription translocates to nucleus and activates Inhibitor 4-Amino-(1H)-pyrazole Inhibitor Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and its inhibition.

Synthesis of Trk Inhibitors: The Pyrazolo[1,5-a]pyrimidine Scaffold

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Gene fusions involving Trk genes are oncogenic drivers in a variety of cancers.[5] Pyrazolo[1,5-a]pyrimidines are a prominent scaffold for the development of potent Trk inhibitors.

Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

While a direct synthesis of a Trk inhibitor from 1-methyl-1H-pyrazol-4-amine is not detailed in the provided literature, this amine is a suitable starting material for the synthesis of the key pyrazolo[1,5-a]pyrimidine core. The general synthesis involves the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent.

Trk_Inhibitor_Synthesis_Workflow Start 1-methyl-1H-pyrazol-4-amine hydrochloride Step1 Neutralization (e.g., with NaHCO₃) Start->Step1 Intermediate1 1-methyl-1H-pyrazol-4-amine (free amine) Step1->Intermediate1 Step2 Condensation with β-dicarbonyl compound Intermediate1->Step2 Intermediate2 Pyrazolo[1,5-a]pyrimidine core Step2->Intermediate2 Step3 Further functionalization (e.g., cross-coupling) Intermediate2->Step3 End Trk Inhibitor Step3->End

Caption: General workflow for the synthesis of Trk inhibitors.

Trk Signaling Pathway

Trk receptor activation by neurotrophins leads to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell survival and proliferation.

Trk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor binds and dimerizes Trk_Receptor->Trk_Receptor PLCg PLCγ Trk_Receptor->PLCg PI3K PI3K Trk_Receptor->PI3K Shc Shc Trk_Receptor->Shc Cell_Survival Cell Survival & Differentiation PLCg->Cell_Survival AKT AKT PI3K->AKT Ras Ras Shc->Ras AKT->Cell_Survival MAPK MAPK Pathway Ras->MAPK MAPK->Cell_Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk_Receptor inhibits

References

Application Notes and Protocols for Suzuki Coupling with 1-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of 1-methyl-1H-pyrazol-4-amine hydrochloride with various aryl and heteroaryl boronic acids. The pyrazole moiety is a key pharmacophore in numerous biologically active compounds, and the functionalization at the 4-position is a common strategy in drug discovery to modulate the pharmacological properties of lead compounds. The presence of a free amino group and its hydrochloride salt form on the pyrazole ring requires careful optimization of reaction conditions, particularly the choice and stoichiometry of the base, to ensure efficient catalytic turnover and high product yields.

The protocol described herein is adapted from established procedures for the Suzuki coupling of related N-heterocycles and has been optimized to address the specific challenges posed by the amine hydrochloride substrate. The use of a modern palladium precatalyst with a bulky phosphine ligand, such as XPhos Pd G2, is recommended to facilitate the reaction with this electron-rich heterocyclic amine.[1][2]

Reaction Scheme

Suzuki_Coupling cluster_reagents Reagents Pyrazolamine 1-methyl-1H-pyrazol-4-amine hydrochloride Plus1 Plus1 Pyrazolamine->Plus1 + BoronicAcid Aryl/Heteroaryl Boronic Acid Arrow Arrow BoronicAcid->Arrow Catalyst Pd Catalyst (e.g., XPhos Pd G2) Catalyst->Arrow Base Base (e.g., K2CO3 + Et3N) Base->Arrow Solvent Solvent (e.g., Dioxane/H2O) Solvent->Arrow CoupledProduct 4-Aryl-1-methyl-1H-pyrazol-4-amine Plus1->BoronicAcid Arrow->CoupledProduct

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section provides a detailed protocol for the Suzuki coupling of 1-methyl-1H-pyrazol-4-amine hydrochloride. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.

Materials:

  • 1-methyl-1H-pyrazol-4-amine hydrochloride

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., XPhos Pd G2, [Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)])

  • Base: Potassium carbonate (K₂CO₃) and Triethylamine (Et₃N)

  • Solvent: 1,4-Dioxane (anhydrous) and degassed water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Protocol:

  • Reaction Setup:

    • To a dry reaction vessel, add 1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

    • Add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate the reaction vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration).

    • Add triethylamine (Et₃N, 1.1 equiv.) to the reaction mixture. The triethylamine serves to neutralize the hydrochloride salt of the starting material, allowing the aminopyrazole to participate in the reaction as the free base.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

    • Alternatively, for a microwave-assisted reaction, heat the mixture to a constant temperature of 100-140 °C for 10-30 minutes. Microwave heating can significantly reduce reaction times.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methyl-1H-pyrazol-4-amine.

Experimental Workflow Diagram

workflow start Start setup 1. Reaction Setup: - Add 1-methyl-1H-pyrazol-4-amine HCl, boronic acid, K2CO3, and Pd catalyst to a dry reaction vessel. start->setup inert 2. Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvents 3. Solvent & Base Addition: - Add anhydrous dioxane/water and triethylamine. inert->solvents reaction 4. Reaction: - Heat at 80-120 °C (conventional) or 100-140 °C (microwave). solvents->reaction workup 5. Work-up: - Cool, dilute with EtOAc/water, extract, wash, and dry. reaction->workup purification 6. Purification: - Flash column chromatography. workup->purification end End Product purification->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Data Presentation

While specific data for the Suzuki coupling of 1-methyl-1H-pyrazol-4-amine hydrochloride is not widely available in the literature, the following table presents data for the closely related Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole with various arylboronic acids, which can serve as a valuable reference for expected yields and reaction times under microwave-assisted conditions.[3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90524
24-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90885
34-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O901092
44-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O901278
54-Formylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O901065
62-Naphthylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O901088
7Thiophene-2-boronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O901075

Note: The conditions presented in the table utilize 4-iodo-1-methyl-1H-pyrazole. For the coupling of 1-methyl-1H-pyrazol-4-amine hydrochloride, the addition of a tertiary amine base and potentially a more robust catalyst system like XPhos Pd G2 is recommended for optimal results. The yields are reported as isolated yields.

Signaling Pathway/Logical Relationship Diagram

The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving a series of steps that regenerate the active palladium(0) catalyst. The presence of an amine-containing substrate can potentially influence this cycle.

catalytic_cycle cluster_legend Legend pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L_n) oa->pd2_complex transmetalation Transmetalation (Ar'-B(OR)2) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Coupled Product) re->product base_activation Base Activation of Boronic Acid base_activation->transmetalation L1 Ar-X = 4-halo-1-methyl-1H-pyrazol-4-amine L2 Ar'-B(OR)2 = Arylboronic acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of JAK Inhibitors Using 1-Methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them significant targets for therapeutic intervention in a range of autoimmune diseases, inflammatory conditions, and cancers. The JAK-STAT signaling cascade is a primary pathway through which extracellular signals from cytokines and growth factors are transduced to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation. The pyrazole scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of JAK inhibitors utilizing 1-methyl-1H-pyrazol-4-amine hydrochloride as a key building block.

The core structure of many potent JAK inhibitors consists of a pyrazolopyrimidine scaffold. The use of 1-methyl-1H-pyrazol-4-amine introduces a specific N-methylated pyrazole moiety that can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. These protocols are designed to guide researchers through the chemical synthesis and subsequent biological evaluation of novel JAK inhibitors.

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation & Binding JAK_inhibitor JAK Inhibitor (e.g., Pyrazolopyrimidine) JAK_inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

This section details the multi-step synthesis of a representative JAK inhibitor, N-(5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)aniline, using 1-methyl-1H-pyrazol-4-amine hydrochloride as a key precursor.

Part 1: Preparation of 1-Methyl-1H-pyrazol-4-amine (Free Base)

Objective: To convert the hydrochloride salt of 1-methyl-1H-pyrazol-4-amine to its free base form for use in the subsequent coupling reaction.

Materials:

  • 1-methyl-1H-pyrazol-4-amine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

  • Water (H2O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve 1-methyl-1H-pyrazol-4-amine hydrochloride in water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of a base (e.g., NaOH or K2CO3) with stirring until the pH of the solution is basic (pH > 10).

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the 1-methyl-1H-pyrazol-4-amine free base.

Part 2: Synthesis of 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Objective: To synthesize the key pyrazolyl-pyrimidine intermediate via a Suzuki coupling reaction.

Materials:

  • (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester

  • 2,4-Dichloro-5-fluoropyrimidine

  • PdCl2(dppf)·DCM (Palladium catalyst)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Ethanol

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.3 eq), 2,4-dichloro-5-fluoropyrimidine (1.0 eq), PdCl2(dppf)·DCM (0.1 eq), and potassium carbonate (2.5 eq).[2]

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 7:3:4 v/v/v).[2]

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the mixture to 80 °C under an inert atmosphere and stir for 12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine.[2]

Part 3: Synthesis of N-(5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)aniline (Final Product)

Objective: To synthesize the final JAK inhibitor via a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (from Part 2)

  • Aniline

  • Pd2(dba)3 (Palladium catalyst)

  • Xantphos (Ligand)

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane

  • Microwave reactor or conventional heating setup

  • Ethyl acetate

  • Brine

Procedure:

  • In a microwave-safe vial, combine 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq), aniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).[2]

  • Add anhydrous 1,4-dioxane as the solvent.

  • Seal the vial and heat in a microwave reactor at 140 °C for 1 hour.[2] Alternatively, the reaction can be heated conventionally at reflux, monitoring by TLC or LC-MS until completion.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product, N-(5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)aniline.

Experimental Workflow

The overall synthetic strategy involves a multi-step process, beginning with the preparation of the necessary pyrazole building block, followed by sequential cross-coupling reactions to construct the final JAK inhibitor.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product cluster_purification Purification & Analysis Start1 1-Methyl-1H-pyrazol-4-amine Hydrochloride Step1 Step 1: Free Base Preparation (Base Treatment) Start1->Step1 Start2 2,4-Dichloro-5-fluoropyrimidine Step2 Step 2: Suzuki Coupling (PdCl2(dppf)·DCM, K2CO3) Start2->Step2 Start3 Aniline Step3 Step 3: Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3) Start3->Step3 Intermediate1 1-Methyl-1H-pyrazol-4-amine (Free Base) Step1->Intermediate1 Intermediate2 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine Step2->Intermediate2 FinalProduct N-(5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)aniline (JAK Inhibitor) Step3->FinalProduct Intermediate1->Step3 Intermediate2->Step3 Purification Column Chromatography FinalProduct->Purification Analysis NMR, LC-MS, HRMS Purification->Analysis Bioassay Kinase Inhibition Assay (IC50) Analysis->Bioassay

References

Application Notes and Protocols for the Synthesis and Evaluation of JNK Inhibitors with a 1-methyl-1H-pyrazol-4-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of c-Jun N-terminal kinase (JNK) inhibitors centered around a 1-methyl-1H-pyrazol-4-amine scaffold. This core structure has been identified as a promising starting point for the development of potent and selective JNK inhibitors, which are of significant interest for therapeutic intervention in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The JNK signaling pathway is activated by a wide array of stimuli, including inflammatory cytokines, environmental stress (e.g., UV radiation, heat shock), and growth factors.[2][3] This pathway plays a crucial role in regulating various cellular processes such as proliferation, apoptosis, differentiation, and immune responses.[1] Dysregulation of the JNK signaling cascade has been implicated in the pathophysiology of numerous human diseases, making JNK an attractive target for drug discovery.[2]

// Nodes Stimuli [label="Stress Stimuli\n(Cytokines, UV, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAP3Ks\n(e.g., ASK1, MEKK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP2K [label="MAP2Ks\n(MKK4, MKK7)", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK\n(JNK1/2/3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="1-methyl-1H-pyrazol-4-amine\nbased Inhibitor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Targets\n(c-Jun, ATF2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Responses\n(Apoptosis, Inflammation, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stimuli -> MAP3K [color="#34A853"]; MAP3K -> MAP2K [color="#34A853"]; MAP2K -> JNK [color="#34A853"]; JNK -> Downstream [color="#34A853"]; Downstream -> Response [color="#34A853"]; Inhibitor -> JNK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: The JNK Signaling Pathway.

Synthesis of the 1-methyl-1H-pyrazol-4-amine Core

The key starting material for the synthesis of this class of JNK inhibitors is the 1-methyl-1H-pyrazol-4-amine core. A common and effective synthetic route involves the nitration of 1-methyl-1H-pyrazole followed by the reduction of the resulting nitro-intermediate.

// Nodes Start [label="1-methyl-1H-pyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitration [label="Nitration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="1-methyl-4-nitro-1H-pyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1-methyl-1H-pyrazol-4-amine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Nitration [color="#5F6368"]; Nitration -> Intermediate [color="#5F6368"]; Intermediate -> Reduction [color="#5F6368"]; Reduction -> Product [color="#5F6368"]; } . Caption: Synthesis of the Core Scaffold.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole

This protocol describes the nitration of 1-methyl-1H-pyrazole.

Materials:

  • 1-methyl-1H-pyrazole

  • Fuming nitric acid (90%)

  • Sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add sulfuric acid.

  • Slowly add 1-methyl-1H-pyrazole to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to yield the crude 1-methyl-4-nitro-1H-pyrazole, which can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 1-methyl-1H-pyrazol-4-amine

This protocol details the reduction of 1-methyl-4-nitro-1H-pyrazole to the corresponding amine via catalytic hydrogenation.[1]

Materials:

  • 1-methyl-4-nitro-1H-pyrazole

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., H-Cube reactor or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) in methanol (250 mL).[1]

  • Add 10% Pd/C catalyst to the solution.

  • Perform the hydrogenation reaction. For example, using an H-Cube reactor, set the hydrogen pressure to 60 bar and the temperature to 70 °C.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-pyrazol-4-amine.[1]

Alternative Reduction using SnCl₂: The nitro group can also be reduced using stannous chloride (SnCl₂) in a protic solvent like ethanol.[4][5]

Evaluation of JNK Inhibitors

The inhibitory activity of synthesized compounds is typically assessed through a combination of in vitro biochemical assays and cell-based assays.

// Nodes Synthesis [label="Compound Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical [label="Biochemical Assay\n(e.g., ADP-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; CellBased [label="Cell-Based Assay\n(e.g., p-c-Jun levels)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Assess Cellular Efficacy", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead [label="Lead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Synthesis -> Biochemical [color="#5F6368"]; Biochemical -> IC50 [color="#5F6368"]; IC50 -> CellBased [color="#5F6368"]; CellBased -> Efficacy [color="#5F6368"]; Efficacy -> Lead [color="#5F6368"]; } . Caption: Inhibitor Evaluation Workflow.

Experimental Protocols

Protocol 3: In Vitro JNK Kinase Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to JNK activity.

Materials:

  • Recombinant human JNK enzyme (JNK1, JNK2, or JNK3)

  • Substrate (e.g., ATF2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 2 µL of a solution containing the JNK enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Assay for JNK Inhibition (Western Blot for phospho-c-Jun)

This assay assesses the ability of a compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Materials:

  • A suitable cell line (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • JNK activator (e.g., anisomycin or UV radiation)

  • Test compounds

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (anti-phospho-c-Jun (Ser73), anti-total c-Jun, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the JNK pathway by adding a JNK activator (e.g., anisomycin) for a specified time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-c-Jun.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control like GAPDH.

  • Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative JNK inhibitors featuring the 1-methyl-1H-pyrazol-4-amine core.

Compound IDJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Reference
Example Compound A 503510[3]
Example Compound B 1209025[3]
Example Compound C 856015[3]

Note: The data presented are examples and may not be exhaustive. Researchers should refer to the primary literature for detailed structure-activity relationship (SAR) studies.

Conclusion

The 1-methyl-1H-pyrazol-4-amine scaffold serves as a valuable starting point for the design and synthesis of novel JNK inhibitors. The protocols outlined in this document provide a framework for the synthesis of the core structure and the subsequent evaluation of inhibitor potency and efficacy. Through iterative cycles of chemical synthesis and biological testing, guided by structure-activity relationship studies, it is possible to develop potent and selective JNK inhibitors with therapeutic potential.

References

Application of 1-methyl-1H-pyrazol-4-amine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 1-methyl-1H-pyrazol-4-amine hydrochloride and its derivatives in the synthesis of modern agrochemicals. The focus is on the synthesis of pyrazole-carboxamide fungicides, a significant class of agricultural products that act as succinate dehydrogenase inhibitors (SDHIs). While 1-methyl-1H-pyrazol-4-amine hydrochloride serves as a foundational precursor, its derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the key intermediate for the final amide coupling step in the synthesis of several commercially successful fungicides. This document outlines the synthetic pathway to these valuable agrochemicals, including experimental protocols, quantitative data, and visual diagrams of the chemical processes.

Introduction: The Significance of Pyrazole Moieties in Agrochemicals

Pyrazole derivatives are a cornerstone in the development of modern agrochemicals due to their versatile structures and broad spectrum of biological activities. The pyrazole ring system is a "privileged scaffold" that can be extensively modified to create potent fungicides, herbicides, and insecticides. A particularly successful class of pyrazole-based agrochemicals is the pyrazole-carboxamide fungicides. These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production and leading to cell death.

Several highly effective and widely used SDHI fungicides are derived from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core. This key intermediate is synthesized from precursors such as 1-methyl-1H-pyrazol-4-amine hydrochloride. The subsequent amide coupling of this carboxylic acid with various aniline derivatives yields a range of commercial fungicides with specific activity spectra.

Synthetic Applications in Agrochemicals

The primary application of 1-methyl-1H-pyrazol-4-amine hydrochloride in agrochemical synthesis is as a starting material for the production of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is the essential building block for a number of leading SDHI fungicides, including:

  • Fluxapyroxad: A broad-spectrum fungicide used on a variety of crops to control diseases such as leaf spot and powdery mildew.[1][2]

  • Bixafen: Used for the control of a range of diseases in cereals and other crops.

  • Isopyrazam: A fungicide with activity against a broad range of fungal pathogens.

  • Sedaxane: Primarily used as a seed treatment to protect against soil-borne and seed-borne diseases.

  • Benzovindiflupyr: A potent fungicide for the control of various diseases in cereals, corn, and other crops.

The general synthetic strategy involves the synthesis of the pyrazole carboxylic acid intermediate followed by an amide bond formation with a specific aniline moiety.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and its subsequent conversion to the fungicide Fluxapyroxad.

Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

While multiple synthetic routes exist, a common industrial method involves the reaction of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine, followed by hydrolysis.

Reaction Scheme:

Protocol:

  • Cyclization: To a solution of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add methylhydrazine at a controlled temperature.

  • The reaction mixture is stirred for a specified period until the formation of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is complete, as monitored by techniques like TLC or LC-MS.

  • Hydrolysis: The resulting ester is then subjected to hydrolysis using an aqueous solution of a base, such as sodium hydroxide.

  • The reaction is heated to reflux for several hours.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Synthesis of Fluxapyroxad

Fluxapyroxad is synthesized via an amide coupling reaction between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3',4',5'-trifluorobiphenyl-2-amine.[3]

Reaction Scheme:

Protocol:

  • Acid Activation: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is first converted to its more reactive acid chloride. To a solution of the carboxylic acid in an inert solvent (e.g., toluene or dichloromethane), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added, often with a catalytic amount of DMF. The reaction is typically stirred at room temperature or gentle heating until the conversion to the acid chloride is complete.

  • Amide Coupling: In a separate reaction vessel, 3',4',5'-trifluorobiphenyl-2-amine is dissolved in an appropriate solvent, and a base (e.g., triethylamine or pyridine) is added to act as an acid scavenger.

  • The solution of the freshly prepared 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is then added dropwise to the amine solution at a controlled temperature (often 0-5 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up and Purification: The reaction mixture is then quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure Fluxapyroxad.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Fluxapyroxad and its key intermediate.

Table 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

StepStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Cyclization & HydrolysisEthyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, MethylhydrazineNaOH, HClEthanol, WaterReflux4-875-85>98

Table 2: Synthesis of Fluxapyroxad

StepStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Amide Coupling3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 3',4',5'-trifluorobiphenyl-2-amineTriethylamineDichloromethane0 - RT2-485-95>99

Visualizations

The following diagrams illustrate the synthetic pathways and the mode of action of pyrazole-carboxamide fungicides.

Synthesis_of_Fluxapyroxad cluster_intermediate Synthesis of Key Intermediate cluster_final_product Synthesis of Fluxapyroxad start_mat1 Ethyl 2-(ethoxymethylene)-4,4- difluoro-3-oxobutanoate intermediate_ester Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate start_mat1->intermediate_ester Cyclization start_mat2 Methylhydrazine start_mat2->intermediate_ester intermediate_acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid intermediate_ester->intermediate_acid Hydrolysis (NaOH, H+) acid_chloride 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride intermediate_acid->acid_chloride SOCl2 aniline 3',4',5'-trifluorobiphenyl-2-amine fluxapyroxad Fluxapyroxad aniline->fluxapyroxad acid_chloride->fluxapyroxad Amide Coupling

Caption: Synthetic pathway for Fluxapyroxad from key starting materials.

SDHI_Mechanism Fluxapyroxad Fluxapyroxad (Pyrazole-Carboxamide Fungicide) SDH Succinate Dehydrogenase (Complex II) in Fungal Mitochondria Fluxapyroxad->SDH Binds to Inhibition Inhibition ETC Electron Transport Chain SDH->ETC Blockage Blockage ATP_prod ATP Production ETC->ATP_prod Cessation Cessation Fungal_growth Fungal Growth & Respiration ATP_prod->Fungal_growth Inhibition->SDH Blockage->ETC Cessation->ATP_prod

Caption: Mechanism of action of pyrazole-carboxamide fungicides as SDH inhibitors.

References

Application Notes: 1-methyl-1H-pyrazol-4-amine hydrochloride as a Versatile Building Block for Potent Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-methyl-1H-pyrazol-4-amine hydrochloride as a key structural motif in the synthesis of potent and selective Cyclin-Dependent Kinase (CDK) inhibitors. The strategic incorporation of this pyrazole derivative has led to the discovery of promising anticancer agents, particularly targeting CDK2. This document outlines the rationale for its use, summarizes biological activity data, and provides detailed experimental protocols for the synthesis and evaluation of these inhibitors.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 1-methyl-1H-pyrazol-4-amine, in particular, has emerged as a valuable building block for the development of potent and selective CDK inhibitors. Its structural features allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Rationale for Use

The 1-methyl-1H-pyrazol-4-amine moiety offers several advantages as a building block for CDK inhibitors:

  • Hydrogen Bonding: The pyrazole ring and the amino group can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase domain.

  • Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can help in pre-organizing the molecule for optimal binding to the target.

  • Methyl Group: The N-methyl group can enhance solubility and metabolic stability, and can also be important for directing the substitution pattern on the pyrazole ring.

  • Synthetic Tractability: The amino group provides a convenient handle for a variety of chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, allowing for the facile construction of diverse chemical libraries.

Biological Activity of Derived CDK Inhibitors

A notable class of CDK inhibitors synthesized using a 1-methyl-1H-pyrazol-4-amine core are the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. These compounds have demonstrated potent inhibition of CDK2 and significant anti-proliferative activity against a range of cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative CDK inhibitors incorporating the 1-methyl-1H-pyrazol-4-yl moiety.

Table 1: Kinase Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives [2][3]

CompoundTarget KinaseKi (µM)
15 CDK20.005
CDK1>1.000
CDK50.043
CDK9>1.000
23 CDK20.090
CDK1>1.000
CDK50.230
CDK9>1.000

Table 2: Anti-proliferative Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives [2][3]

CompoundCell LineGI50 (µM)
15 A2780 (Ovarian)0.158
23 A2780 (Ovarian)7.350

Table 3: CDK2 Inhibitory Activity of Other Pyrazole Derivatives [1][4][5][6]

CompoundTarget KinaseIC50 (µM)
Roscovitine (Reference) CDK20.99
Compound 5 CDK20.56
Compound 6 CDK20.46
Compound 11 CDK20.45
Compound 4 CDK23.82
Compound 7a CDK22.0
Compound 7d CDK21.47
Compound 9 CDK20.96
Compound 6b CDK20.458

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the mechanism of action of a CDK2 inhibitor.

CDK2_Signaling_Pathway cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription DNA_Replication DNA Replication CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb further phosphorylates S_Phase_Genes->DNA_Replication leads to S_Phase_Genes->CyclinE_CDK2 promotes activation CDK2_Inhibitor CDK2 Inhibitor (e.g., Pyrazole Derivative) CDK2_Inhibitor->CyclinE_CDK2 inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

General Experimental Workflow for CDK Inhibitor Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of CDK inhibitors derived from 1-methyl-1H-pyrazol-4-amine hydrochloride.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Building_Block 1-methyl-1H-pyrazol-4-amine hydrochloride Coupling_Reaction Buchwald-Hartwig Amination or Suzuki Coupling Building_Block->Coupling_Reaction Final_Compound Final Pyrazole-based CDK Inhibitor Coupling_Reaction->Final_Compound Pyrimidine_Core Substituted Pyrimidine Pyrimidine_Core->Coupling_Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Biochemical_Assay In vitro Kinase Assay (IC50 / Ki determination) Purification->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (GI50 determination) Purification->Cell_Based_Assay Final_Compound->Purification Data_Analysis Data Analysis & SAR Biochemical_Assay->Data_Analysis Mechanism_Study Western Blot (Rb phosphorylation) Cell_Based_Assay->Mechanism_Study Cell_Based_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: Workflow for synthesis and evaluation of pyrazole-based CDK inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination[2][7]

This protocol describes a general method for the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.

Materials:

  • 2-chloro-5-substituted-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 mmol)

  • 1-methyl-1H-pyrazol-4-amine (1.2 mmol) (Note: If starting from the hydrochloride salt, neutralize with a suitable base like triethylamine or sodium bicarbonate before use)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 mmol)

  • Xantphos (0.2 mmol)

  • Cesium carbonate (Cs2CO3) (2.0 mmol)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • To a microwave reactor vial, add 2-chloro-5-substituted-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 mmol), 1-methyl-1H-pyrazol-4-amine (1.2 mmol), Pd2(dba)3 (0.1 mmol), Xantphos (0.2 mmol), and Cs2CO3 (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 1 hour with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the desired N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Cell Proliferation Assay (MTT Assay)[8]

This protocol is used to determine the anti-proliferative activity (GI50) of the synthesized CDK inhibitors.

Materials:

  • Cancer cell line of interest (e.g., A2780)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized CDK inhibitor stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the CDK inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the GI50 value.

Protocol 3: Western Blot Analysis of Rb Phosphorylation[8]

This protocol is used to confirm the on-target effect of the CDK2 inhibitor by assessing the phosphorylation status of the Retinoblastoma protein (Rb).

Materials:

  • Cancer cell line of interest

  • Synthesized CDK inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the CDK inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x GI50) for 24 hours. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control. A decrease in the p-Rb/total Rb ratio upon treatment with the CDK inhibitor indicates successful target engagement.

Conclusion

1-methyl-1H-pyrazol-4-amine hydrochloride is a highly valuable and versatile building block for the synthesis of potent and selective CDK inhibitors. The straightforward synthetic accessibility and the favorable biological activities of the resulting compounds make this scaffold an attractive starting point for the development of novel anticancer therapeutics. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate their own pyrazole-based CDK inhibitors.

References

Application Notes and Protocols for the N-arylation of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-arylation of 1-methyl-1H-pyrazol-4-amine. This transformation is a key step in the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The N-aryl-4-aminopyrazole scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors.

The two primary catalytic methods for this transformation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). The choice of method often depends on the nature of the aryl halide, the functional group tolerance required, and the desired scale of the reaction. This document will detail reaction conditions for both methodologies.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in combination with a bulky electron-rich phosphine ligand and a base. This method is known for its high efficiency and broad substrate scope. For the N-arylation of 4-aminopyrazole derivatives, specific combinations of ligands and palladium sources have been shown to be effective.[3][4]

General Reaction Scheme:

Where Ar-X is an aryl halide (or triflate) and Ar is an aryl group.

Summary of Reaction Conditions:
ParameterConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is often preferred for its reliability.
Ligand tBuDavePhos, RuPhos, BrettPhosThe choice of ligand is crucial and substrate-dependent.[3][5]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong base suitable for many couplings; K₃PO₄ and Cs₂CO₃ are milder alternatives.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential for optimal results.
Temperature 80-120 °CReaction temperature will depend on the reactivity of the aryl halide.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Palladium-Catalyzed N-arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-methyl-1H-pyrazol-4-amine

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., tBuDavePhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add 1-methyl-1H-pyrazol-4-amine (1.0 eq), the aryl halide (1.2 eq), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., tBuDavePhos, 4-10 mol%).

  • Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-methyl-1H-pyrazol-4-amine.

Copper-Catalyzed N-arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[6] While traditional Ullmann conditions often required harsh reaction conditions, modern protocols employ ligands to facilitate the reaction at lower temperatures.[7][8] This method can be a cost-effective alternative to palladium-catalyzed reactions.

General Reaction Scheme:

Where Ar-X is an aryl halide (typically iodide or bromide).

Summary of Reaction Conditions:
ParameterConditionNotes
Copper Source CuI, Cu₂O, Cu powderCuI is a commonly used and effective copper source.[9]
Ligand 1,10-Phenanthroline, N,N'-DimethylethylenediamineLigands are crucial for improving reaction efficiency and lowering temperatures.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are typically used.
Solvent DMF, DMSO, DioxaneHigh-boiling polar aprotic solvents are common.
Temperature 100-160 °CGenerally higher than Buchwald-Hartwig reactions.
Reaction Time 12-48 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Copper-Catalyzed N-arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-methyl-1H-pyrazol-4-amine

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add 1-methyl-1H-pyrazol-4-amine (1.0 eq), the aryl halide (1.1 eq), CuI (10-20 mol%), the ligand (e.g., 1,10-Phenanthroline, 20-40 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., DMF) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-methyl-1H-pyrazol-4-amine.

Experimental Workflow and Logic Diagrams

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - 1-methyl-1H-pyrazol-4-amine - Aryl Halide - Catalyst (Pd or Cu) - Ligand - Base assemble Assemble Reaction under Inert Atmosphere reagents->assemble glassware Prepare Oven-Dried Glassware (Schlenk Tube/Vial) glassware->assemble add_solvent Add Anhydrous, Degassed Solvent assemble->add_solvent heat Heat and Stir for Required Time add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool to Room Temperature and Quench monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: N-aryl-1-methyl-1H-pyrazol-4-amine purify->product

Caption: General experimental workflow for the N-arylation of 1-methyl-1H-pyrazol-4-amine.

G cluster_pd Palladium-Catalyzed (Buchwald-Hartwig) cluster_cu Copper-Catalyzed (Ullmann) pd_cat Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ pd_ligand Ligand: tBuDavePhos, RuPhos pd_base Base: NaOtBu, K₃PO₄ pd_temp Temperature: 80-120 °C end Product: N-aryl-1-methyl-1H-pyrazol-4-amine pd_temp->end cu_cat Catalyst: CuI, Cu₂O cu_ligand Ligand: 1,10-Phenanthroline cu_base Base: K₂CO₃, Cs₂CO₃ cu_temp Temperature: 100-160 °C cu_temp->end start Starting Materials: 1-methyl-1H-pyrazol-4-amine + Aryl Halide start->pd_cat Select Pd Route start->cu_cat Select Cu Route

Caption: Decision logic for selecting between Palladium and Copper-catalyzed N-arylation methods.

References

Application Notes and Protocols for the Functionalization of 1-methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-methyl-1H-pyrazol-4-amine, a valuable scaffold in medicinal chemistry. The strategic functionalization of this pyrazole derivative allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below focus on three key transformation strategies: functionalization of the exocyclic amino group, direct electrophilic substitution on the pyrazole ring, and conversion of the amino group to various other functionalities via diazonium salt intermediates.

N-Functionalization of the 4-Amino Group

A primary and highly effective method for modifying the 1-methyl-1H-pyrazol-4-amine scaffold is the direct functionalization of the 4-amino group. Acylation and sulfonylation are common reactions that introduce a wide range of substituents, enabling the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Protocol: N-Sulfonylation of 1-methyl-1H-pyrazol-4-amine

This protocol describes the reaction of 1-methyl-1H-pyrazol-4-amine with an arylsulfonyl chloride to form the corresponding N-sulfonamide derivative. The procedure is adapted from a similar synthesis of a pyrazole-based benzenesulfonamide[1].

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 mmol, 1 eq.) in acetonitrile (4.0 mL).

  • Addition of Reagents: Add triethylamine (2.4 mmol, 2.4 eq.) to the solution, followed by the dropwise addition of the desired arylsulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 2.0 mmol, 2.0 eq.).

  • Reaction Conditions: Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Add distilled water (10 mL) to the residue.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final N-sulfonylated pyrazole.

Quantitative Data:

The following table presents representative data for N-sulfonylation products based on analogous reactions. Yields are typically good to excellent.

Product NameStarting MaterialReagentYield (%)Analytical Data Reference
N-(1-methyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide1-methyl-1H-pyrazol-4-amine4-Methylbenzenesulfonyl chloride~88%[1]
N-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide1-methyl-1H-pyrazol-4-amineBenzenesulfonyl chlorideN/A

Reaction Scheme: N-Sulfonylation

N_Sulfonylation reactant1 1-methyl-1H-pyrazol-4-amine conditions Triethylamine Acetonitrile, RT, 12h reactant2 +  ArSO₂Cl reactant2->conditions product N-(1-methyl-1H-pyrazol-4-yl)arylsulfonamide conditions->product

A schematic for N-sulfonylation of 1-methyl-1H-pyrazol-4-amine.

C-H Functionalization of the Pyrazole Ring

Direct functionalization of the pyrazole ring's C-H bonds is a powerful strategy for introducing substituents onto the core scaffold. The 4-amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the C-5 position. Halogenation is a common and useful transformation, as the resulting halo-pyrazole can serve as a versatile intermediate for further cross-coupling reactions.

Protocol: Electrophilic Bromination at the C-5 Position

This protocol details the regioselective bromination of 1-methyl-1H-pyrazol-4-amine at the C-5 position using N-bromosuccinimide (NBS). The procedure is based on established methods for the halogenation of pyrazoles[2].

Experimental Protocol:

  • Reaction Setup: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 mmol, 1 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (10 mL) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.) portion-wise to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Quantitative Data:

The table below shows the expected product from this protocol. Yields for electrophilic halogenation of activated pyrazoles are generally high.

Product NameStarting MaterialReagentYield (%)Reference for Method
5-Bromo-1-methyl-1H-pyrazol-4-amine1-methyl-1H-pyrazol-4-amineNBS>90%[2]
5-Chloro-1-methyl-1H-pyrazol-4-amine1-methyl-1H-pyrazol-4-amineNCS>90%[2]

Reaction Scheme: C-5 Bromination

C5_Bromination reactant 1-methyl-1H-pyrazol-4-amine conditions NBS CH₂Cl₂, 0°C to RT reactant->conditions product 5-Bromo-1-methyl-1H-pyrazol-4-amine conditions->product

Electrophilic bromination of the pyrazole ring at the C-5 position.

Functionalization via Diazotization and Sandmeyer Reaction

The conversion of the 4-amino group into a diazonium salt provides a gateway to a vast array of functionalities that are otherwise difficult to introduce. The resulting diazonium salt is a versatile intermediate that can be displaced by various nucleophiles, such as halides, cyanide, and hydroxyl groups, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction[3][4][5]. This two-step process significantly expands the synthetic utility of the 1-methyl-1H-pyrazol-4-amine scaffold. The diazotization of various aminopyrazoles has been reported, confirming the viability of this approach[6][7].

Protocol: Conversion to 4-Chloro-1-methyl-1H-pyrazole via Diazotization-Sandmeyer Reaction

This protocol describes the conversion of the 4-amino group to a chloro group. It is a two-step, one-pot procedure.

Experimental Protocol:

Step 1: Diazotization

  • Acidic Solution: Suspend 1-methyl-1H-pyrazol-4-amine (1.0 mmol, 1 eq.) in a mixture of concentrated hydrochloric acid (3 mL) and water (3 mL) in a flask cooled to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 mmol, 1.1 eq. in 2 mL of H₂O) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

  • Stirring: Stir the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt solution is observed.

Step 2: Sandmeyer Reaction (Chlorination) 4. Catalyst Solution: In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 mmol, 1.2 eq.) in concentrated hydrochloric acid (3 mL) at room temperature. 5. Displacement: Slowly add the cold diazonium salt solution from Step 3 to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. 6. Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. 7. Work-up and Extraction: Cool the reaction mixture and extract with diethyl ether or ethyl acetate (3 x 20 mL). 8. Purification: Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data:

The table below outlines the expected product and representative yields for Sandmeyer reactions on aromatic amines.

Product NameStarting MaterialReagentsTypical Yield (%)Reference for Method
4-Chloro-1-methyl-1H-pyrazole1-methyl-1H-pyrazol-4-amine1. NaNO₂, HCl 2. CuCl60-80%[3][5][8]
4-Bromo-1-methyl-1H-pyrazole1-methyl-1H-pyrazol-4-amine1. NaNO₂, HBr 2. CuBr60-80%[3][5][8]
1-Methyl-1H-pyrazole-4-carbonitrile1-methyl-1H-pyrazol-4-amine1. NaNO₂, H₂SO₄ 2. CuCN50-70%[3][5][8]

Workflow: Diazotization and Sandmeyer Reaction

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction start 1-methyl-1H-pyrazol-4-amine step1 Add NaNO₂ in aq. HCl (0-5 °C) start->step1 intermediate Pyrazole-4-diazonium Salt (in situ) step1->intermediate step2 Add to CuCl solution (RT to 60°C) intermediate->step2 product 4-Chloro-1-methyl-1H-pyrazole step2->product

Workflow for the synthesis of 4-chloro-1-methyl-1H-pyrazole.

References

Application Notes and Protocols for the Quantitative Analysis of 1-methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-methyl-1H-pyrazol-4-amine hydrochloride in various sample matrices. The protocols described herein are based on established analytical techniques for pyrazole derivatives and offer robust frameworks for accurate quantification. Three primary analytical methods are presented: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

While these methods are based on sound analytical principles for similar compounds, it is essential to perform method validation according to ICH guidelines to ensure suitability for your specific application.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of 1-methyl-1H-pyrazol-4-amine hydrochloride. This method can also be employed to separate the analyte from its potential degradation products.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 215 nm (or wavelength of maximum absorbance)
Column Temperature 25 °C
Run Time 15 minutes (adjust as needed)
Experimental Protocol

1.2.1. Reagents and Materials

  • 1-methyl-1H-pyrazol-4-amine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

1.2.2. Preparation of Solutions

  • Mobile Phase: Prepare the aqueous phase by adding 1 mL of TFA to 1 L of HPLC grade water. The mobile phase composition will depend on whether an isocratic or gradient elution is used. For a starting point, an isocratic mixture of 20:80 (v/v) Acetonitrile:0.1% TFA in Water can be explored.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-methyl-1H-pyrazol-4-amine hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 100 µg/mL using the mobile phase as the diluent.

1.2.3. Sample Preparation

  • For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

  • For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

1.2.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of 1-methyl-1H-pyrazol-4-amine hydrochloride in the sample solution from the calibration curve.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table presents typical validation parameters to be assessed.

Validation ParameterAcceptance Criteria
Linearity Range e.g., 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject Inject Samples & Standards prep_standards->inject prep_sample Prepare Sample Solutions prep_sample->inject equilibrate->inject acquire_data Acquire Chromatograms inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte calibration_curve->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample/Standard add_is Add Internal Standard weigh->add_is dissolve Dissolve in Solvent add_is->dissolve derivatize Derivatize dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate SIM Peaks detect->integrate calculate_ratio Calculate Area Ratios integrate->calculate_ratio quantify Quantify from Calibration calculate_ratio->quantify qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_constants Known Constants mass_analyte Mass of Analyte (m_analyte) calculation Purity Calculation mass_analyte->calculation mass_is Mass of Internal Standard (m_IS) mass_is->calculation purity_is Purity of IS (P_IS) purity_is->calculation integral_analyte Integral of Analyte (I_analyte) integral_analyte->calculation integral_is Integral of IS (I_IS) integral_is->calculation mw_analyte Molar Mass of Analyte (M_analyte) mw_analyte->calculation mw_is Molar Mass of IS (M_IS) mw_is->calculation protons_analyte Number of Protons - Analyte (N_analyte) protons_analyte->calculation protons_is Number of Protons - IS (N_IS) protons_is->calculation result Analyte Purity (%) calculation->result

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride. The primary synthetic route covered is the catalytic hydrogenation of 1-methyl-4-nitropyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-methyl-1H-pyrazol-4-amine?

A1: The most prevalent and efficient method is the catalytic hydrogenation of 1-methyl-4-nitropyrazole. This reaction typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney® Nickel with a hydrogen source to reduce the nitro group to an amine.[1] Following the reduction, the resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.

Q2: What are the typical catalysts and reaction conditions for the hydrogenation of 1-methyl-4-nitropyrazole?

A2: Common catalysts include 5-10% Palladium on carbon (Pd/C) and Raney® Nickel. The reaction is typically carried out in a protic solvent like methanol or ethanol under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure (using a hydrogen balloon) to higher pressures in a specialized hydrogenation apparatus. Reaction temperatures are often near room temperature but may be slightly elevated to increase the reaction rate. One specific protocol utilizes an H-Cube reactor at 60 bar hydrogen pressure and 70 °C in methanol, achieving a high yield.[1]

Q3: Why is the product isolated as a hydrochloride salt?

A3: 1-methyl-1H-pyrazol-4-amine is a basic compound. Converting it to its hydrochloride salt increases its stability, improves its handling characteristics as a crystalline solid, and enhances its solubility in aqueous media, which can be advantageous for subsequent reactions or biological assays.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to a spot of the starting material (1-methyl-4-nitropyrazole), you can observe the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride via catalytic hydrogenation.

Issue 1: Incomplete Reaction or Low Yield

Symptoms:

  • TLC analysis shows a significant amount of starting material (1-methyl-4-nitropyrazole) remaining even after a prolonged reaction time.

  • The isolated yield of the desired product is lower than expected.

Potential Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use fresh, high-quality catalyst. Palladium on carbon can be pyrophoric and lose activity if not handled properly. Ensure the catalyst is stored under an inert atmosphere.
Insufficient Hydrogen If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For reactions requiring higher pressure, verify the pressure gauge is accurate and the vessel is properly sealed.
Poor Catalyst Dispersion Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing the surface area available for reaction.
Catalyst Poisoning The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Purify the starting material if necessary and use high-purity, degassed solvents.
Suboptimal Temperature Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can sometimes promote side reactions.
Issue 2: Formation of Colored Impurities

Symptoms:

  • The reaction mixture turns dark yellow, orange, or brown.

  • The isolated product is off-white or colored.

Potential Causes & Solutions:

The formation of colored impurities often indicates the presence of dimeric side products such as azo and azoxy compounds, which arise from the condensation of intermediate nitroso and hydroxylamine species.

ByproductMitigation Strategy
Azo/Azoxy Compounds - Optimize Hydrogen Pressure: Higher hydrogen pressure generally favors the complete reduction to the amine over the formation of dimeric products. - Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of condensation reactions. - Choice of Catalyst: The choice of catalyst and its activity can influence the formation of these byproducts. Empirical screening may be necessary.
Issue 3: Presence of Multiple Spots on TLC Close to the Product Spot

Symptoms:

  • TLC analysis of the crude product shows multiple spots with Rf values close to that of the desired amine.

Potential Causes & Solutions:

This may indicate the presence of partially reduced intermediates or other side products.

Intermediate/ByproductIdentification & Removal
Nitroso & Hydroxylamine These intermediates are often unstable and may not be easily isolated. Their presence suggests incomplete reduction. Solution: Increase reaction time, add fresh catalyst, or increase hydrogen pressure to drive the reaction to completion.
Purification: Careful column chromatography on silica gel is often effective for separating the desired amine from less polar intermediates and more polar byproducts. A gradient elution starting with a non-polar solvent and gradually increasing polarity can provide good separation. The hydrochloride salt can also be purified by recrystallization from a suitable solvent system like ethanol/ether.

Reaction Pathways and Experimental Workflow

Main Reaction and Side Reaction Pathways

The catalytic hydrogenation of 1-methyl-4-nitropyrazole primarily yields the desired 1-methyl-1H-pyrazol-4-amine. However, side reactions can occur, leading to the formation of intermediates and dimeric byproducts.

reaction_pathways start 1-methyl-4-nitropyrazole nitroso 1-methyl-4-nitroso-1H-pyrazole start->nitroso + H2 / Catalyst hydroxylamine N-(1-methyl-1H-pyrazol-4-yl)hydroxylamine nitroso->hydroxylamine + H2 / Catalyst azoxy 4,4'-azoxybis(1-methyl-1H-pyrazole) nitroso->azoxy + Hydroxylamine - H2O product 1-methyl-1H-pyrazol-4-amine hydroxylamine->product + H2 / Catalyst hydroxylamine->azoxy azo 4,4'-azobis(1-methyl-1H-pyrazole) azoxy->azo + H2 / Catalyst azo->product + H2 / Catalyst

Caption: Main and side reaction pathways in the reduction of 1-methyl-4-nitropyrazole.

Experimental Workflow: Catalytic Hydrogenation

A typical workflow for the catalytic hydrogenation of 1-methyl-4-nitropyrazole is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask 1. Prepare Reaction Flask add_reagents 2. Add Starting Material, Solvent, and Catalyst prep_flask->add_reagents inert_atm 3. Establish Inert Atmosphere add_reagents->inert_atm introduce_h2 4. Introduce Hydrogen inert_atm->introduce_h2 run_reaction 5. Stir and Monitor Reaction introduce_h2->run_reaction filter_catalyst 6. Filter Catalyst run_reaction->filter_catalyst concentrate 7. Concentrate Filtrate filter_catalyst->concentrate purify 8. Purify Crude Product concentrate->purify form_salt 9. Form Hydrochloride Salt purify->form_salt

Caption: General experimental workflow for catalytic hydrogenation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure

Materials:

  • 1-methyl-4-nitropyrazole

  • 10% Palladium on carbon (5-10 mol%)

  • Methanol (reagent grade)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Celite®

Procedure:

  • To a two- or three-neck round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-nitropyrazole and methanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this purge-fill cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 1-methyl-1H-pyrazol-4-amine.

  • To form the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 1-methyl-1H-pyrazol-4-amine hydrochloride.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data on how reaction conditions can affect the product distribution. Actual results may vary.

CatalystH₂ Pressure (atm)Temperature (°C)Main Product Yield (%)Azo/Azoxy Byproducts (%)Unreacted Starting Material (%)
10% Pd/C12585105
10% Pd/C5259523
Raney® Ni1259055
10% Pd/C1509262

This technical support guide is intended to assist researchers in successfully synthesizing 1-methyl-1H-pyrazol-4-amine hydrochloride. For specific safety procedures and handling of pyrophoric catalysts and hydrogen gas, please consult your institution's safety guidelines and relevant literature.

References

Technical Support Center: Improving Coupling Reaction Yields with 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of coupling reactions involving 1-methyl-1H-pyrazol-4-amine.

Troubleshooting Guide

This guide addresses common challenges and experimental issues in a question-and-answer format.

Question 1: I am observing low to no conversion of my starting materials in the Buchwald-Hartwig amination of an aryl halide with 1-methyl-1H-pyrazol-4-amine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Buchwald-Hartwig aminations involving 1-methyl-1H-pyrazol-4-amine can stem from several factors, primarily related to catalyst inhibition, suboptimal reaction conditions, or the nature of the substrates.

  • Catalyst System and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For C-N coupling reactions involving pyrazoles, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. Insufficiently reactive catalyst systems can lead to stalling.

  • Base Selection: The choice of base is crucial and its effectiveness is often solvent-dependent. Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. If the base is not strong enough to deprotonate the aminopyrazole or the intermediate palladium complex, the catalytic cycle will be impeded.

  • Solvent Effects: The solvent must be able to dissolve the reactants, particularly the base, to ensure a homogeneous reaction mixture. Poor solubility of the base can lead to low conversion. Aprotic polar solvents are generally preferred.

  • Reaction Temperature: Buchwald-Hartwig reactions with heteroaromatic amines may require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed reagent_quality Check Reagent Purity (Amine, Aryl Halide, Solvent) start->reagent_quality catalyst Screen Catalyst/Ligand Combination (e.g., XPhos, RuPhos, BrettPhos) base Optimize Base (e.g., NaOtBu, K3PO4, Cs2CO3) catalyst->base solvent Screen Solvents (e.g., Toluene, Dioxane, THF) base->solvent temperature Increase Reaction Temperature (e.g., 80-120 °C) solvent->temperature success Improved Yield temperature->success reagent_quality->catalyst Reagents OK

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My Suzuki-Miyaura coupling reaction using a 4-halo-1-methylpyrazole is suffering from significant dehalogenation of the starting material. How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with heteroaryl halides. This occurs when the aryl halide is reduced instead of coupling with the boronic acid derivative.

  • Choice of Base and Solvent: The combination of the base and solvent can significantly influence the extent of dehalogenation. Protic solvents, in combination with certain bases, can act as a hydride source, leading to reduction of the heteroaryl halide. Screening different base and solvent combinations is recommended. Weaker bases like carbonates may be preferable in some cases.

  • Catalyst and Ligand: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. In some cases, using a higher ligand-to-palladium ratio can suppress dehalogenation by promoting the desired catalytic cycle.

  • Water Content: While Suzuki-Miyaura reactions often tolerate or even require water, excessive amounts can sometimes promote dehalogenation. Careful control of the water content in the reaction mixture can be beneficial.

Question 3: Are there any known side reactions specific to using 1-methyl-1H-pyrazol-4-amine as a nucleophile in coupling reactions?

Answer:

While specific literature on side reactions of 1-methyl-1H-pyrazol-4-amine in palladium-catalyzed couplings is limited, related aminopyrazoles can present certain challenges.

  • Dimerization or Oligomerization: Under certain oxidative conditions, aminopyrazoles can undergo dimerization.[1] While this is less likely under the reductive conditions of many coupling reactions, it is a potential side reaction to be aware of, especially if an oxidant is present.

  • Catalyst Inhibition: The pyrazole nitrogen atoms can potentially coordinate to the palladium center, which could inhibit catalytic activity. The use of bulky ligands on the palladium catalyst can help to mitigate this by sterically hindering the binding of the pyrazole ring to the metal center.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Buchwald-Hartwig amination with 1-methyl-1H-pyrazol-4-amine?

A1: A good starting point for optimization would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. A strong base like sodium tert-butoxide (NaOtBu) in an aprotic solvent like toluene or dioxane at a temperature of 80-110 °C is a common set of initial conditions to screen.

Q2: Which palladium catalysts and ligands are most effective for the coupling of aminopyrazoles?

A2: For the C-N coupling of aryl halides with aminopyrazoles, catalyst systems employing bulky, electron-rich biarylphosphine ligands have shown success. Examples from the literature for related pyrazole couplings include XPhos, RuPhos, and BrettPhos.[2] The choice of ligand can be substrate-dependent, so screening a few different ligands is often necessary.

Q3: How does the choice of aryl halide (I, Br, Cl) affect the coupling reaction with 1-methyl-1H-pyrazol-4-amine?

A3: The reactivity of the aryl halide in palladium-catalyzed coupling reactions generally follows the order I > Br > Cl. Aryl iodides are the most reactive but can also be more prone to side reactions. Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are the least reactive and often require more specialized catalyst systems (e.g., those with highly active ligands like tBuXPhos) and more forcing reaction conditions to achieve good yields.

Data on Coupling Reactions of Substituted Pyrazoles

The following tables summarize data from the literature on coupling reactions of pyrazole derivatives, which can serve as a guide for optimizing reactions with 1-methyl-1H-pyrazol-4-amine.

Table 1: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles with Various Amines [2]

EntryHalogen (X)AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1BrPiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene10060
2BrMorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene10067
3BrPyrrolidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1007
4IPiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuXylene160 (MW)71

Table 2: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10075General conditions adapted from pyrazole coupling literature
XPhos Pd G2 (2)-K₂CO₃EtOH/H₂O80 (MW)85General conditions adapted from aminopyrazole coupling literature[2]

Experimental Protocols

The following are general starting protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling that can be adapted for reactions with 1-methyl-1H-pyrazol-4-amine. Optimization of specific parameters will likely be necessary.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., NaOtBu, 1.4 equiv) and the anhydrous solvent (e.g., toluene).

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Buchwald-Hartwig Catalytic Cycle

pd0 Pd(0)L2 oa Oxidative Addition (Ar-X) pd0->oa pdiia Ar-Pd(II)(X)L2 oa->pdiia amine_assoc Amine Association (R2NH) pdiia->amine_assoc pdiib [Ar-Pd(II)(NHR2)L2]X amine_assoc->pdiib deprotonation Deprotonation (Base) pdiib->deprotonation pdiic Ar-Pd(II)(NR2)L2 deprotonation->pdiic re Reductive Elimination pdiic->re re->pd0 product Ar-NR2 re->product

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Halo-1-methylpyrazole

  • In a reaction vessel, combine the 4-halo-1-methylpyrazole (1.0 equiv), the boronic acid or ester (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add the solvent system (e.g., a mixture of dioxane and water).

  • The reaction is heated to the desired temperature (e.g., 90 °C) with stirring and monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

References

Technical Support Center: Purification of Crude 1-Methyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 1-methyl-1H-pyrazol-4-amine hydrochloride. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 1-methyl-1H-pyrazol-4-amine hydrochloride?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and colored degradation products. The specific impurities will depend on the synthetic route used.

Q2: My final product is a brownish or yellowish color. How can I decolorize it?

A2: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[1] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal. Subsequent recrystallization can further improve the color.

Q3: My purified product has a low yield. What are the potential causes and how can I improve it?

A3: Low yield can result from several factors, including incomplete reaction, product loss during workup (especially if it has some water solubility), or degradation of the product.[2][3] To improve the yield, ensure the initial reaction has gone to completion. During acid-base extraction, multiple extractions with an organic solvent can maximize recovery.[3] Also, avoid unnecessarily high temperatures during the purification process to prevent decomposition.

Q4: Can I use column chromatography to purify 1-methyl-1H-pyrazol-4-amine hydrochloride?

A4: While column chromatography is a powerful purification technique, it can be challenging for highly polar amine salts on standard silica gel, which is acidic.[4] This can lead to poor separation and loss of product on the column. If column chromatography is necessary, consider using a modified stationary phase like amino-silica or employing a mobile phase containing a basic modifier like triethylamine to neutralize the acidic sites on the silica gel.[4]

Q5: What is the best method to remove residual solvent from my purified product?

A5: Residual solvent can often be removed by drying the product under high vacuum. Gentle heating can be applied if the compound is thermally stable.

Q6: My product won't crystallize and remains an oil. What should I do?

A6: The oily nature of the product could be due to residual solvent or impurities that lower its melting point.[1] First, ensure all volatile solvents are removed under high vacuum. If it still remains an oil, purification by column chromatography might be necessary. Alternatively, you can try to form the free base of the amine, purify it (as it might be a solid or more amenable to chromatography), and then convert it back to the hydrochloride salt.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity/Persistent Impurities - Inefficient recrystallization. - Co-precipitation of impurities. - Unsuitable chromatography conditions.- Optimize the recrystallization solvent system. A mixture of solvents may be required. - Perform a second recrystallization. - For column chromatography, adjust the eluent polarity or consider using a different stationary phase.[4]
Product Degradation (Discoloration) - Exposure to high temperatures. - Presence of air or light. - Unstable at certain pH values.- Use minimal heat during dissolution for recrystallization. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air. - Store the purified product in a cool, dark, and dry place.
Poor Separation in Acid-Base Extraction - Emulsion formation. - Incorrect pH of the aqueous phase.- To break emulsions, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. - Ensure the aqueous phase is sufficiently basic (pH > 10) to deprotonate the amine and drive it into the organic layer. Conversely, ensure the aqueous phase is sufficiently acidic (pH < 2) to protonate the amine and keep it in the aqueous layer.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude 1-methyl-1H-pyrazol-4-amine hydrochloride by recrystallization. The choice of solvent is critical and may require some experimentation. A common solvent system for amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or tert-butyl methyl ether).

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 1-methyl-1H-pyrazol-4-amine hydrochloride in a clean Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for 5-10 minutes.[5]

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the amine from non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude 1-methyl-1H-pyrazol-4-amine hydrochloride in water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a concentrated aqueous base solution (e.g., 2M NaOH) until the pH of the aqueous layer is greater than 10. This will convert the amine hydrochloride to its free base form.

  • Extraction of Free Base: Extract the aqueous layer with an organic solvent in which the free amine is soluble (e.g., dichloromethane or ethyl acetate).[6] Repeat the extraction 2-3 times to ensure complete removal of the free amine from the aqueous layer.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Salt Formation: Filter off the drying agent. To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitated 1-methyl-1H-pyrazol-4-amine hydrochloride by vacuum filtration. Wash the solid with a small amount of the organic solvent used for the extraction.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Observations
Isopropanol/Diethyl Ether1:1 to 1:5Good for inducing crystallization. The ratio may need optimization.
Ethanol/Water9:1Can be effective, but water solubility might reduce yield.
Methanol/Dichloromethane1:2Another potential system for polar compounds.

Table 2: Column Chromatography Conditions (for the free base)

Stationary PhaseEluent SystemGradient
Silica GelDichloromethane/MethanolStart with 100% Dichloromethane, gradually increase Methanol to 10%
Silica Gel with 1% TriethylamineHexane/Ethyl AcetateStart with 100% Hexane, gradually increase Ethyl Acetate to 50%
Amino-functionalized SilicaHexane/Ethyl AcetateGradient elution from 100% Hexane to 100% Ethyl Acetate

Visualizations

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification acid_base Acid-Base Extraction crude->acid_base Alternative pure_product Pure Product recrystallization->pure_product High Purity column Column Chromatography (Free Base) acid_base->column If still impure acid_base->pure_product Good for removing non-basic impurities column->pure_product High Purity TroubleshootingFlowchart start Crude Product Impure? oily Product is Oily? start->oily Yes colored Product is Colored? start->colored No oily->colored No remove_solvent Remove Residual Solvent under High Vacuum oily->remove_solvent Yes low_yield Low Yield? colored->low_yield No charcoal Treat with Activated Charcoal colored->charcoal Yes optimize_workup Optimize Workup: - Multiple Extractions - Check pH low_yield->optimize_workup Yes end Pure Product low_yield->end No column Column Chromatography (as free base) remove_solvent->column recrystallize Recrystallize charcoal->recrystallize optimize_workup->end recrystallize->end column->end

References

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so critical?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can lead to two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and subsequent reactivity. Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is governed by a delicate interplay of several factors:[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent: The choice of solvent can dramatically impact regioselectivity.[3] For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[4]

  • Temperature: The reaction temperature can also influence the regiochemical outcome, with some syntheses showing temperature-controlled divergent pathways to different regioisomers.[5]

Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?

A3: Yes, several alternative methods have been developed to achieve high regioselectivity in pyrazole synthesis. These include:

  • Reaction of Acetylenic Ketones with Hydrazines: This method has been shown to produce substituted pyrazoles with high and predictable regioselectivity.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor the formation of the thermodynamically preferred isomer and can lead to rapid synthesis.[1]

  • [3+2] Cycloaddition Reactions: Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers a novel route to polysubstituted pyrazoles with excellent regioselectivity.[7]

  • Ionic Liquids as Solvents: The use of ionic liquids as solvents has been reported to yield complete regioselectivity in the synthesis of 1,3-disubstituted pyrazoles.[8]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little inherent preference for the site of the initial hydrazine attack.[1]

Troubleshooting Steps:

  • Solvent Modification: This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4]

  • Temperature Adjustment: Investigate the effect of temperature on the reaction. Running the reaction at a lower or higher temperature might favor the formation of one isomer over the other.[5]

  • pH Control: If the reaction is run under neutral conditions, consider adding a catalytic amount of acid (e.g., HCl) or a base (e.g., sodium acetate) to see if it influences the regiochemical outcome.[1]

Quantitative Data on Solvent Effects:

The following table illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer, in this case, is the 5-furyl-3-CF₃ pyrazole.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Reference
Ethanol (EtOH)~1:1[4]
2,2,2-Trifluoroethanol (TFE)85:15[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3[4]

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack occurs at the carbonyl next to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]

Troubleshooting Steps:

  • Employ a Regioselective Alternative Synthesis: If modifying the Knorr condensation is ineffective, consider a different synthetic approach. The reaction of a suitably substituted acetylenic ketone with the hydrazine may provide the desired regioisomer with high selectivity.[6]

  • Protecting Group Strategy: In some cases, it may be possible to temporarily protect one of the carbonyl groups of the 1,3-dicarbonyl compound to force the initial attack of the hydrazine at the unprotected carbonyl. This would be a multi-step process involving protection and deprotection steps.

  • Investigate Ligand/Catalyst Effects: For more advanced strategies, certain catalysts or ligands might influence the regioselectivity, although this is less common for the standard Knorr synthesis.

Experimental Protocols

Protocol 1: General Procedure for Knorr Condensation Favoring One Regioisomer using HFIP

This protocol details a general procedure for the Knorr condensation that can favor one regioisomer through the use of HFIP.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visual Guides

The following diagrams illustrate key decision-making processes and experimental flows for optimizing regioselectivity.

Troubleshooting_Regioselectivity start Start: Pyrazole Synthesis check_regio Analyze Product Mixture: Determine Regioisomeric Ratio start->check_regio desired_ratio Is Ratio > 95:5? check_regio->desired_ratio end End: Desired Regioisomer Obtained desired_ratio->end Yes troubleshoot Troubleshooting Required desired_ratio->troubleshoot No modify_solvent Modify Solvent: Try TFE or HFIP troubleshoot->modify_solvent adjust_temp Adjust Temperature: Increase or Decrease troubleshoot->adjust_temp change_ph Change pH: Add Acid or Base Catalyst troubleshoot->change_ph alternative_synthesis Consider Alternative Synthesis: e.g., from Acetylenic Ketones troubleshoot->alternative_synthesis modify_solvent->check_regio Re-run Reaction adjust_temp->check_regio Re-run Reaction change_ph->check_regio Re-run Reaction alternative_synthesis->check_regio Run New Reaction

Caption: Troubleshooting workflow for optimizing pyrazole synthesis regioselectivity.

Knorr_Synthesis_Factors regioselectivity Regioselectivity in Knorr Pyrazole Synthesis steric Steric Hindrance regioselectivity->steric electronic Electronic Effects regioselectivity->electronic ph Reaction pH regioselectivity->ph solvent Solvent Choice regioselectivity->solvent temp Temperature regioselectivity->temp

References

Technical Support Center: Optimization of Palladium-Catalyzed Coupling of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in optimizing the palladium-catalyzed coupling of 1-methyl-1H-pyrazol-4-amine with aryl and heteroaryl halides (Buchwald-Hartwig amination).

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of palladium-catalyzed reaction for coupling 1-methyl-1H-pyrazol-4-amine with aryl halides?

A1: The most prevalent and effective method is the Buchwald-Hartwig amination. This reaction is well-suited for forming carbon-nitrogen (C-N) bonds between aryl halides and amine nucleophiles like 1-methyl-1H-pyrazol-4-amine. Its broad substrate scope and tolerance for various functional groups make it a powerful tool in medicinal chemistry.[1][2]

Q2: Why can heteroaromatic amines like 1-methyl-1H-pyrazol-4-amine be challenging coupling partners?

A2: Heteroaromatic amines can be challenging for several reasons. The nitrogen atoms within the pyrazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] Additionally, the electron-rich nature of the pyrazole ring can affect the electronics of the catalytic cycle. Careful selection of ligands and reaction conditions is crucial to overcome these challenges.

Q3: Which factors are most critical for optimizing the yield and selectivity of this coupling reaction?

A3: The most critical factors to consider for optimization are:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are generally most effective as they promote the key steps of the catalytic cycle.[5]

  • Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) can influence reaction efficiency.

  • Base: The strength and nature of the base are crucial. Strong, non-coordinating bases are common, but weaker bases may be necessary for substrates with sensitive functional groups.[5]

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature: Reaction temperatures usually range from 80-110 °C.[5]

Q4: What are the common side reactions, and how can they be minimized?

A4: Common side reactions include hydrodehalogenation of the aryl halide and β-hydride elimination if the amine substrate has β-hydrogens (not applicable to 1-methyl-1H-pyrazol-4-amine itself, but relevant for other primary amines).[1] Catalyst deactivation is another concern. Minimizing these side reactions often involves careful optimization of the ligand, base, and temperature.

Troubleshooting Guide

Issue Question Possible Cause & Solution
Low or No Yield My reaction is not working or the yield is very low. What should I check first?1. Reagent Quality: Ensure all reagents, especially the solvent and amine, are anhydrous and degassed. Oxygen can deactivate the palladium(0) catalyst.[5] Verify the purity of your starting materials, as impurities can poison the catalyst. 2. Catalyst System: The combination of palladium precursor and ligand is critical. For electron-rich heteroaromatic amines, sterically hindered, electron-rich ligands like BrettPhos or RuPhos are often a good starting point.[6] Consider using a palladium pre-catalyst for more reliable generation of the active catalytic species.[2] 3. Base Selection: If using a strong base like NaOtBu, it might be degrading your substrate if it has sensitive functional groups. Consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.[5]
Sluggish Reaction My reaction is proceeding very slowly. How can I increase the rate?1. Increase Temperature: Carefully increasing the reaction temperature in increments of 10-20 °C can significantly improve the reaction rate. However, be cautious of potential catalyst decomposition at excessively high temperatures.[5] 2. Ligand Choice: Some ligands promote faster catalytic turnover than others. If using a bidentate ligand, switching to a more active monodentate biarylphosphine ligand might help. 3. Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can accelerate the reaction.
Incomplete Conversion My reaction stalls before the starting material is fully consumed. What can I do?1. Catalyst Deactivation: The pyrazole nitrogen may be inhibiting your catalyst over time. Adding a fresh portion of catalyst and ligand midway through the reaction might help. 2. Insufficient Base: Ensure you are using a sufficient excess of the base (typically 1.2-2.0 equivalents). 3. Reagent Degradation: One of your starting materials might be degrading under the reaction conditions. Check the stability of your aryl halide and amine at the reaction temperature.
Formation of Byproducts I'm observing significant amounts of unidentified byproducts. How can I improve the selectivity?1. Lower Temperature: High temperatures can sometimes lead to side reactions. Try running the reaction at a lower temperature for a longer period. 2. Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence selectivity. A ligand-to-palladium ratio of 1.5:1 to 2:1 is a good starting point for many systems. 3. Base Choice: The choice of base can impact the reaction pathway. Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) to see if byproduct formation is suppressed.

Data Presentation

The following tables summarize typical conditions and their impact on the coupling of aminopyrazoles and related N-heterocycles, providing a starting point for optimization.

Table 1: Effect of Ligand and Palladium Source on C-N Coupling of Heteroaromatic Amines

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene100Good to Excellent
2Pd(OAc)₂RuPhosK₂CO₃Dioxane110Good
3[Pd(cinnamyl)Cl]₂BippyPhosNaOtBuToluene100High
4Pd₂(dba)₃BrettPhosLHMDSTHF80Good to Excellent

Data compiled and adapted from literature on related heteroaromatic amine couplings.[6]

Table 2: Influence of Base and Solvent on the Coupling of 4-Halopyrazoles

EntryBaseSolventTemp (°C)Observations
1NaOtBuToluene100Generally effective, but can cause substrate degradation with sensitive functional groups.
2K₃PO₄Dioxane110Milder conditions, suitable for functionalized substrates.
3Cs₂CO₃THF80Good for substrates intolerant of strong bases.
4LHMDSTHF65-80Strong, non-nucleophilic base, can be effective when others fail.

This table provides a qualitative summary based on common practices in Buchwald-Hartwig amination.[4][5]

Experimental Protocols

General Protocol for Palladium-Catalyzed Coupling of 1-methyl-1H-pyrazol-4-amine

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • 1-methyl-1H-pyrazol-4-amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl halide, 1-methyl-1H-pyrazol-4-amine, palladium precursor, ligand, and base to an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(AmineH)]+X- oa_complex->amine_complex + Amine-H amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-Amine salt Base-H+X- aryl_halide Ar-X amine Amine-H base Base Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup (Reagents, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat & Stir (80-110 °C) solvent->reaction monitor Monitor Progress (TLC, GC, LC-MS) reaction->monitor workup Reaction Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Pure Product purify->end Troubleshooting_Guide Troubleshooting Decision Tree start Low or No Yield? check_reagents Check Reagent Quality (Anhydrous, Degassed, Pure) start->check_reagents Yes change_catalyst Screen Different Catalyst/Ligand Systems check_reagents->change_catalyst Reagents OK change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) change_catalyst->change_base No Improvement success Improved Yield change_catalyst->success Improvement increase_temp Increase Temperature change_base->increase_temp No Improvement change_base->success Improvement optimize_conditions Systematically Optimize (Concentration, Stoichiometry) increase_temp->optimize_conditions Some Improvement increase_temp->success Improvement optimize_conditions->success

References

removing impurities from 1-methyl-1H-pyrazol-4-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-methyl-1H-pyrazol-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound and troubleshooting common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis and reactions of 1-methyl-1H-pyrazol-4-amine hydrochloride?

A1: During the synthesis of pyrazole derivatives, several types of impurities can arise. A primary concern is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the initial synthesis.[1] Incomplete cyclization or aromatization can also lead to pyrazoline intermediates as byproducts.[1] Furthermore, side reactions involving the hydrazine starting material can generate colored impurities, often resulting in yellow or red-hued reaction mixtures.[1] If the amine is produced via reduction of a nitro-pyrazole precursor, unreacted starting material may also be present.

Q2: How can I identify the specific byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective initial step to determine the number of components in your crude product mixture.

  • Spectroscopic Methods: For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying isomers and other byproducts by their unique peak patterns.[1] Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for determining the molecular weights of the impurities and confirming their structures.[1]

Q3: What is the most effective primary method for purifying 1-methyl-1H-pyrazol-4-amine hydrochloride?

A3: Recrystallization is a highly effective first-line method for purifying solid compounds like 1-methyl-1H-pyrazol-4-amine hydrochloride.[2] Since the compound is a hydrochloride salt, it often has good crystallinity. The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. Common solvent systems for pyrazole derivatives include ethanol, methanol, isopropanol, or mixed systems like ethanol/water.[3] Purifying pyrazoles by forming acid addition salts and crystallizing them is a documented technique.[4][5]

Q4: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" happens when a compound precipitates from the solution at a temperature above its melting point.[3] To prevent this, you can try several strategies:

  • Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to lower the saturation point.[3]

  • Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible, perhaps by using an insulated container, before inducing further crystallization by cooling in an ice bath.[3]

  • Change the Solvent System: Experiment with a different solvent or a different ratio in your mixed-solvent system.[3]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[3]

Q5: How can I remove persistent colored impurities from my product?

A5: Colored impurities, which can result from hydrazine side reactions, can often be removed during recrystallization.[1] After dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The colored impurities adsorb onto the surface of the charcoal. The charcoal is then removed by hot filtration through a fluted filter paper or a pad of Celite before allowing the solution to cool and crystallize.

Q6: When is column chromatography the preferred method of purification?

A6: Column chromatography is recommended when simpler methods like recrystallization fail to provide adequate purity. It is particularly useful for separating compounds with very similar solubility profiles, such as regioisomers, or for isolating a desired product from a complex mixture of byproducts.[1][6] It is often used to purify crude products before a final recrystallization step.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 1-methyl-1H-pyrazol-4-amine hydrochloride.

Logical Workflow for Purification

Start Crude Product Analysis (TLC, NMR, MS) Impurity_Check Impurities Detected? Start->Impurity_Check Color_Check Colored Impurities? Impurity_Check->Color_Check Yes No_Impurity Purity Acceptable Impurity_Check->No_Impurity No Isomer_Check Regioisomers or Similar Polarity Impurities? Color_Check->Isomer_Check No Recrystallize_Charcoal Recrystallize with Activated Charcoal Color_Check->Recrystallize_Charcoal Yes Recrystallize Perform Recrystallization Isomer_Check->Recrystallize No Chromatography Perform Column Chromatography Isomer_Check->Chromatography Yes Final_Product Pure Product Recrystallize->Final_Product Recrystallize_Charcoal->Final_Product Chromatography->Final_Product

Caption: A troubleshooting workflow for selecting the appropriate purification method.

Data Summary Tables

Table 1: Common Impurities & Identification

Impurity TypePotential SourceRecommended Identification Method
Regioisomers Use of unsymmetrical starting materials in Knorr synthesis.[1]NMR Spectroscopy (duplicate sets of peaks), HPLC.[1]
Pyrazoline Intermediates Incomplete cyclization or aromatization during synthesis.[1]NMR Spectroscopy, Mass Spectrometry.
Unreacted Starting Material Incomplete reaction (e.g., 1-methyl-4-nitro-1H-pyrazole).TLC (comparison with starting material spot), NMR.
Hydrazine Byproducts Side reactions of hydrazine starting material.[1]Often colored; identified by TLC and MS.
1,4-Addition Products Side reaction during certain pyrazole synthesis routes.[8]NMR Spectroscopy.[8]

Table 2: Recommended Purification Solvents & Systems

Purification MethodSolvent/SystemTarget Impurities
Recrystallization Ethanol/Water, Isopropanol, Acetone.[3][4]General impurities, colored byproducts (with charcoal).
Column Chromatography Silica Gel with Heptane/Ethyl Acetate gradient.[7]Regioisomers, byproducts of similar polarity.
Column Chromatography Silica Gel with Hexane/THF gradient.[9]Non-polar impurities, regioisomers.
Reversed-Phase HPLC C18 column with Water/Acetonitrile or Water/Methanol gradient.[7]For high-purity separation of polar compounds.

Key Experimental Protocols

Protocol 1: Recrystallization of 1-methyl-1H-pyrazol-4-amine hydrochloride

This protocol describes a standard procedure for purifying the title compound.

cluster_0 Recrystallization Workflow A 1. Dissolve crude solid in minimum hot solvent (e.g., ethanol). B 2. (Optional) Add activated charcoal, maintain heat for 5-10 mins. A->B C 3. Perform hot gravity filtration to remove insolubles/charcoal. B->C D 4. Allow filtrate to cool slowly to room temperature. C->D E 5. Cool further in an ice bath to maximize crystal formation. D->E F 6. Collect crystals by vacuum filtration. E->F G 7. Wash crystals with a small amount of cold solvent. F->G H 8. Dry crystals under vacuum. G->H

References

Technical Support Center: N-Methylation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the N-methylation of pyrazole compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the N-methylation of pyrazoles.

Issue 1: Low or No Product Yield

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Base: The pyrazole nitrogen is not sufficiently deprotonated.

      • Solution: Ensure you are using a strong enough base to deprotonate the pyrazole. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can also influence regioselectivity.[1]

    • Inactive Methylating Agent: The methylating agent may have degraded.

      • Solution: Use a fresh bottle of the methylating agent (e.g., methyl iodide, dimethyl sulfate).

    • Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed.

      • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Steric Hindrance: Bulky substituents on the pyrazole ring can hinder the approach of the methylating agent.[2][3]

      • Solution: Consider using a less sterically hindered methylating agent or explore alternative synthetic routes.

Issue 2: Formation of a Mixture of Regioisomers

  • Symptom: ¹H NMR or LC-MS analysis indicates the presence of both N1- and N2-methylated pyrazole isomers.

  • Possible Causes & Solutions:

    • Similar Reactivity of Nitrogen Atoms: The two nitrogen atoms in the pyrazole ring have comparable nucleophilicity, leading to methylation at both sites.[4][5]

      • Solution 1: Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[6]

      • Solution 2: Sterically Bulky Methylating Agents: Employing sterically demanding methylating agents, such as α-halomethylsilanes, can favor methylation at the less sterically hindered nitrogen atom, leading to higher regioselectivity.[4][7][8][9]

      • Solution 3: Protecting Groups: A protecting group strategy can be employed to block one of the nitrogen atoms, directing methylation to the desired position. The protecting group can then be removed in a subsequent step.[10]

      • Solution 4: Enzymatic Methylation: Engineered methyltransferases can offer exceptional regioselectivity (up to >99%) for the N-methylation of pyrazoles and other heterocycles.[5][11]

Issue 3: Difficulty in Separating Regioisomers

  • Symptom: The N1 and N2-methylated isomers have very similar polarities, making them difficult to separate by standard column chromatography.

  • Possible Causes & Solutions:

    • Similar Physicochemical Properties: The structural similarity of the isomers results in close retention times on silica gel.

      • Solution 1: High-Performance Liquid Chromatography (HPLC): Preparative HPLC, including reverse-phase chromatography (C18), can often provide better separation of closely related isomers.[10]

      • Solution 2: Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for separating challenging isomeric mixtures.

      • Solution 3: Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the N-methylation of unsymmetrically substituted pyrazoles?

A1: The primary challenge is controlling the regioselectivity of the reaction.[1][12] Due to the tautomeric nature of the pyrazole ring, the two nitrogen atoms often exhibit similar reactivity, leading to the formation of a mixture of N1- and N2-methylated isomers, which can be difficult to separate.[4][5][13]

Q2: How can I determine the structure of the major regioisomer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structure elucidation. Specifically, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between the N-methyl protons and protons on the pyrazole ring or its substituents, allowing for unambiguous assignment of the methylation site.[14] X-ray crystallography can also provide definitive structural proof if suitable crystals can be obtained.[15]

Q3: Are there any general guidelines for predicting the major regioisomer?

A3: While not absolute, some general trends can be observed:

  • Steric Effects: The methyl group will preferentially add to the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the regioselectivity.

Q4: What are some common methylating agents used for pyrazoles?

A4: Traditional methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[4][16] However, these often provide poor regioselectivity.[4] More advanced and selective reagents include sterically bulky α-halomethylsilanes.[4][7][8][9]

Q5: Why is the N-methylation of pyrazoles important in drug discovery?

A5: The N-methyl pyrazole moiety is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds.[13][17] The position of the methyl group can significantly impact the compound's biological activity, binding affinity to target proteins, and pharmacokinetic properties.[11][13] Therefore, controlling the N-methylation is crucial for the synthesis of specific, potent, and safe pharmaceutical agents.[15]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation

EntrySolventRatio (3-CF₃ : 5-OH-5-CF₃ pyrazoline)
1CF₃EtOH-
2CF₃TFE85:15
3CF₃HFIP97:3

Data synthesized from a study on the condensation of a fluorinated 1,3-diketone with methylhydrazine. The use of fluorinated alcohols (TFE and HFIP) dramatically increased the regioselectivity in favor of the desired 3-trifluoromethyl derivative.[6]

Table 2: Regioselectivity of N-methylation using α-Halomethylsilanes

SubstrateN1/N2 Regioisomeric Ratio
3-Phenylpyrazole92:8 to >99:1
3-(4-Bromophenyl)pyrazole93:7
3,5-Dimethylpyrazole>99:1

Data from a study demonstrating highly selective N1-methylation of various pyrazole substrates using sterically bulky α-halomethylsilanes as masked methylating reagents.[4][7][8][9]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation using α-Halomethylsilanes

This protocol is adapted from literature demonstrating a highly selective N-methylation of pyrazoles.[4][7]

  • Reaction Setup: To an oven-dried vial, add the pyrazole substrate (1.0 equiv.), a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and a solvent like acetonitrile (ACN).

  • Addition of Methylating Agent: Add the sterically bulky α-halomethylsilane reagent (e.g., (chloromethyl)triisopropoxysilane, 1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-20 hours).

  • Protodesilylation: Upon completion of the N-alkylation, cool the reaction to room temperature. Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.5 equiv.), and water.

  • Work-up: Stir the mixture until the protodesilylation is complete (as monitored by TLC or LC-MS). Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N1-methyl pyrazole.

Visualizations

Regioselectivity_in_Pyrazole_N_Methylation cluster_start Starting Materials cluster_products Products Unsymmetrical_Pyrazole Unsymmetrical Pyrazole Reaction_Mixture Reaction Conditions (Base, Solvent) Unsymmetrical_Pyrazole->Reaction_Mixture Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Reaction_Mixture N1_Isomer N1-Methyl Pyrazole (Major or Minor) N2_Isomer N2-Methyl Pyrazole (Major or Minor) Reaction_Mixture->N1_Isomer Pathway 1 Reaction_Mixture->N2_Isomer Pathway 2

Caption: Regioselectivity in Pyrazole N-Methylation.

Troubleshooting_Workflow Start Start N-Methylation Reaction Check_Completion Monitor Reaction (TLC/LC-MS) Start->Check_Completion Low_Yield Low Yield/ No Reaction Check_Completion->Low_Yield Incomplete Good_Conversion Good Conversion Check_Completion->Good_Conversion Complete Troubleshoot_Yield Troubleshoot Yield: - Check Base/Reagent - Increase Temperature Low_Yield->Troubleshoot_Yield Analyze_Products Analyze Product Mixture (NMR) Good_Conversion->Analyze_Products Single_Isomer Single Regioisomer (Desired Outcome) Analyze_Products->Single_Isomer Selective Mixture_Isomers Mixture of Regioisomers Analyze_Products->Mixture_Isomers Non-selective Troubleshoot_Selectivity Troubleshoot Selectivity: - Change Solvent - Use Bulky Reagent - Protecting Group Mixture_Isomers->Troubleshoot_Selectivity

Caption: Troubleshooting Workflow for Pyrazole N-Methylation.

References

Technical Support Center: Managing the Hygroscopic Nature of 1-Methyl-1H-Pyrazol-4-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of 1-methyl-1H-pyrazol-4-amine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere. This can lead to physical changes such as clumping or deliquescence (dissolving in the absorbed water) and may also cause chemical degradation.[1][2]

Q2: How can I tell if my 1-methyl-1H-pyrazol-4-amine hydrochloride has absorbed moisture?

A2: Visual inspection can often reveal moisture absorption. Signs include a change in the physical appearance of the powder from a free-flowing solid to a clumpy, caked, or even gummy or liquid state.[1] For quantitative assessment, Karl Fischer titration is the recommended method to determine the water content.[3][4][5]

Q3: What are the potential consequences of using 1-methyl-1H-pyrazol-4-amine hydrochloride that has absorbed water?

A3: Using this compound with an unknown water content can lead to significant experimental errors. Inaccurate weighing will result in incorrect concentrations of solutions. Furthermore, the presence of water can potentially lead to the hydrolysis of the amine salt, which would alter the chemical identity and purity of the substance.[1][6]

Q4: What is the ideal storage condition for 1-methyl-1H-pyrazol-4-amine hydrochloride?

A4: To minimize moisture absorption, 1-methyl-1H-pyrazol-4-amine hydrochloride should be stored in a tightly sealed container in a dry environment.[1] The use of a desiccator containing a suitable desiccant is highly recommended for long-term storage.[7] Storing under an inert atmosphere, such as nitrogen or argon, can provide additional protection.

Q5: Can I dry 1-methyl-1H-pyrazol-4-amine hydrochloride if it has absorbed moisture?

A5: While it is technically possible to dry hygroscopic solids, it can be a challenging process.[1] Heating the compound under vacuum is a common method, but the thermal stability of 1-methyl-1H-pyrazol-4-amine hydrochloride must be considered to avoid degradation.[1][7] It is crucial to determine the decomposition temperature before attempting to dry it by heating.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Clumping or Caking of Powder Absorption of atmospheric moisture due to improper storage or handling.Transfer the compound to a desiccator to remove excess surface moisture. For future use, ensure the container is tightly sealed and stored in a dry environment. Consider aliquoting the compound into smaller, single-use vials to minimize exposure of the bulk material.
Inaccurate and Inconsistent Weighing The compound is rapidly absorbing moisture from the air during weighing, causing the mass to increase.Weigh the compound in a controlled environment with low humidity, such as a glove box or a balance enclosure with a desiccant.[8] Work quickly to minimize exposure time. Weighing by difference is a useful technique: pre-weigh a sealed vial, add the compound inside the controlled environment, seal it, and then re-weigh.
Unexpected Reaction Outcomes or Poor Yields The presence of water in the compound may be interfering with the reaction or the actual amount of reactant is lower than calculated due to the mass of absorbed water.Determine the water content of your compound using Karl Fischer titration before use.[3][4][5] Adjust the mass of the compound used in your experiment to account for the water content.
Change in Color or Appearance This could be a sign of chemical degradation, potentially accelerated by the presence of moisture.Do not use the compound if you observe significant changes in its physical appearance. It is advisable to acquire a fresh batch and store it under appropriate conditions.

Data Presentation

The rate and extent of moisture absorption by a hygroscopic compound can be characterized by its moisture sorption isotherm. While specific data for 1-methyl-1H-pyrazol-4-amine hydrochloride is not publicly available, the following table provides an illustrative example of how such data would be presented. This data can be generated experimentally using Dynamic Vapor Sorption (DVS) analysis.[2][9]

Illustrative Moisture Sorption Isotherm Data for a Hygroscopic Amine Hydrochloride at 25°C

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.00.5
100.81.2
201.52.0
302.42.9
403.54.0
504.85.2
606.56.8
708.99.1
8012.312.5
9018.718.7

Note: This data is for illustrative purposes only and does not represent actual experimental data for 1-methyl-1H-pyrazol-4-amine hydrochloride.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a method for the accurate determination of the water content in 1-methyl-1H-pyrazol-4-amine hydrochloride.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Anhydrous methanol or other suitable solvent

  • 1-methyl-1H-pyrazol-4-amine hydrochloride sample

  • Analytical balance

  • Spatula

  • Sealed weighing vial

Procedure:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol and pre-titrated to a dry endpoint to remove any residual moisture.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box or a balance enclosure with desiccant), accurately weigh approximately 100-200 mg of 1-methyl-1H-pyrazol-4-amine hydrochloride into a pre-tared, dry, sealed vial. The exact sample mass will depend on the expected water content and the titrator's sensitivity.

  • Sample Introduction: Quickly and carefully transfer the weighed sample into the titration vessel. Ensure that the transfer is complete and that the vessel is sealed promptly to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The Karl Fischer reagent will be added to the solvent until all the water from the sample has been consumed. The instrument will automatically detect the endpoint of the titration.

  • Calculation: The instrument's software will calculate the water content based on the amount of Karl Fischer reagent consumed and the mass of the sample. The result is typically expressed as a weight percentage (% w/w).

  • Replicates: Perform the measurement in triplicate to ensure the accuracy and precision of the results.

Protocol 2: General Procedure for Weighing and Dispensing

This protocol outlines a best-practice method for weighing and dispensing a highly hygroscopic compound like 1-methyl-1H-pyrazol-4-amine hydrochloride.

Materials:

  • Analytical balance

  • Glove box or balance enclosure with controlled humidity

  • Spatula

  • Pre-dried, sealable vials

  • Desiccator

Procedure:

  • Environment Control: Perform all weighing and handling operations within a glove box or a balance enclosure where the relative humidity is maintained at a low level (ideally <20% RH).[10][11][12][13]

  • Equilibration: Before weighing, allow the container of 1-methyl-1H-pyrazol-4-amine hydrochloride to equilibrate to the temperature of the controlled environment to prevent condensation upon opening.

  • Weighing by Difference: a. Place a sealed, empty vial on the analytical balance and tare the balance. b. Inside the controlled environment, carefully add the desired amount of the compound to the vial using a clean, dry spatula. c. Securely seal the vial. d. Place the sealed vial back on the balance to obtain the accurate mass of the dispensed compound.

  • Minimize Exposure: Work efficiently to minimize the time the bulk container is open.

  • Storage of Aliquots: If not for immediate use, store the sealed vial containing the aliquot in a desiccator.

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic Compounds cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment storage Receive and Store in Desiccator weighing Weigh in Controlled Environment (Glove Box) storage->weighing kf_titration Determine Water Content (Karl Fischer Titration) weighing->kf_titration Aliquot for QC dissolution Dissolve in Anhydrous Solvent weighing->dissolution kf_titration->dissolution Adjust Mass Based on Water Content reaction Perform Experiment dissolution->reaction

Caption: Workflow for handling hygroscopic compounds.

troubleshooting_logic Troubleshooting Logic for Clumped Reagent start Reagent is Clumped check_severity Is clumping severe? start->check_severity minor_clumping Break up clumps gently with a dry spatula check_severity->minor_clumping No severe_clumping Consider drying a small sample under vacuum (check thermal stability) check_severity->severe_clumping Yes kf_titration Perform Karl Fischer Titration to determine water content minor_clumping->kf_titration severe_clumping->kf_titration discard If degradation is suspected, discard and use a fresh batch severe_clumping->discard adjust_mass Adjust experimental mass to account for water kf_titration->adjust_mass proceed Proceed with experiment adjust_mass->proceed

Caption: Troubleshooting logic for clumped reagents.

References

Validation & Comparative

comparing the efficacy of kinase inhibitors derived from 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from this core structure, targeting key kinases such as Cyclin-Dependent Kinase 2 (CDK2), Janus Kinases (JAKs), and FMS-like Tyrosine Kinase 3 (FLT3). The information is compiled from recent preclinical studies to aid researchers in evaluating the therapeutic promise of this chemical series.

Overview of Targeted Kinases and Signaling Pathways

Kinase inhibitors derived from 1-methyl-1H-pyrazol-4-amine have shown potent activity against several critical kinases implicated in cancer pathogenesis.

  • CDK2: A key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is common in many cancers, making it an attractive target for anti-cancer therapies.[1]

  • JAKs: A family of non-receptor tyrosine kinases that mediate signaling from cytokine and growth factor receptors, playing a crucial role in hematopoiesis, immunity, and inflammation. The JAK/STAT pathway is often constitutively activated in various malignancies.[2]

  • FLT3: A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[3][4]

Efficacy Data of 1-methyl-1H-pyrazol-4-amine Derivatives

The following tables summarize the in vitro efficacy of selected kinase inhibitors derived from the 1-methyl-1H-pyrazol-4-amine scaffold against their primary kinase targets and relevant cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget Kinase(s)Assay TypeIC50 / Ki (nM)Reference
Compound 15 CDK2Ki5[1]
CDK1Ki>1000[1]
CDK5Ki100[1]
CDK9Ki250[1]
Compound 3f JAK1IC503.4[2][5][6]
JAK2IC502.2[2][5][6]
JAK3IC503.5[2][5][6]
Compound 11b JAK1IC50<20[2][5]
JAK2IC50<20[2][5]
JAK3IC50<20[2][5]
Compound 1 FLT3-ITDIC503.65 ± 0.56[3][7]
BCR-ABLIC508.43 ± 2.75[7]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeAssay TypeGI50 / IC50 (µM)Reference
Compound 15 A2780Ovarian CancerGI500.158[1]
HCT116Colon CancerGI500.127[1]
A549Lung CancerGI500.235[1]
Compound 3f PC-3Prostate CancerIC50low µM[2][5]
HELErythroleukemiaIC50low µM[2][5]
K562Chronic Myelogenous LeukemiaIC50low µM[2][5]
Compound 11b HELErythroleukemiaIC500.35[2][5]
K562Chronic Myelogenous LeukemiaIC500.37[2][5]
Compound 1 MOLM14 (FLT3-ITD)Acute Myeloid LeukemiaIC500.00365 ± 0.00056[3][7]
MOLM14-D835YAcute Myeloid LeukemiaIC50comparable to MOLM14[7]
MOLM14-F691LAcute Myeloid LeukemiaIC50comparable to MOLM14[7]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors.

CDK2_Signaling_Pathway Receptor Tyrosine Kinases Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E transcription S-Phase Entry S-Phase Entry E2F->S-Phase Entry CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p 1-methyl-1H-pyrazol-4-amine_Inhibitor Inhibitor 1-methyl-1H-pyrazol-4-amine_Inhibitor->CDK2

Caption: CDK2 Signaling Pathway and Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates JAK->Cytokine Receptor p JAK->JAK STAT STAT JAK->STAT p STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription 1-methyl-1H-pyrazol-4-amine_Inhibitor Inhibitor 1-methyl-1H-pyrazol-4-amine_Inhibitor->JAK

Caption: JAK/STAT Signaling Pathway and Inhibition.

FLT3_Signaling_Pathway FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor activates PI3K PI3K FLT3 Receptor->PI3K RAS RAS FLT3 Receptor->RAS STAT5 STAT5 FLT3 Receptor->STAT5 FLT3-ITD FLT3 (ITD mutant) FLT3-ITD->PI3K constitutive activation FLT3-ITD->RAS FLT3-ITD->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival STAT5->Proliferation & Survival 1-methyl-1H-pyrazol-4-amine_Inhibitor Inhibitor 1-methyl-1H-pyrazol-4-amine_Inhibitor->FLT3-ITD Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy cluster_2 Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Characterization->Kinase_Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, MTT) Kinase_Assay->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Cell_Viability->Target_Engagement IC50_Determination IC50/Ki/GI50 Calculation Target_Engagement->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

References

Validation of 1-Methyl-1H-pyrazol-4-amine-Based Compounds in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-methyl-1H-pyrazol-4-amine-based compounds and their derivatives, focusing on their validation in key cellular assays. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold, particularly in oncology.

Data Presentation: Performance in Cellular Assays

The following tables summarize the in vitro activity of various pyrazole-based compounds, including those with the 1-methyl-1H-pyrazol-4-amine moiety, against different cancer cell lines and protein kinases. These compounds are compared with established drugs or alternative pyrazole derivatives to provide a clear performance benchmark.

Table 1: Antiproliferative Activity of Pyrazole Derivatives against Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)Citation
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) A2780 (Ovarian)MTT0.158Compound 1 (phenylsulfonamide lead)0.018
Panel of 13 cancer cell linesMTT0.127–0.560--[1]
Compound 23 (5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine) A2780 (Ovarian)MTT7.350Compound 150.158
Compound 5 (Pentoxifylline-pyrazole derivative) A549 (Lung)MTT11.44Erlotinib25.23[2]
Compound 3f (4-amino-(1H)-pyrazole derivative) HEL (Erythroleukemia)Not SpecifiedPotent (submicromolar)RuxolitinibLess potent[3]
K562 (Myelogenous Leukemia)Not SpecifiedPotent (submicromolar)RuxolitinibLess potent[3]
Compound 11b (7H-Pyrrolo[2,3-d] pyrimidine-based 4-amino-(1H)-pyrazole derivative) HEL (Erythroleukemia)Not Specified0.35RuxolitinibLess potent[3]
K562 (Myelogenous Leukemia)Not Specified0.37RuxolitinibLess potent[3]
Compound 7a (pyrazole-indole hybrid) HepG2 (Liver)MTT6.1 ± 1.9Doxorubicin24.7 ± 3.2
Compound 7b (pyrazole-indole hybrid) HepG2 (Liver)MTT7.9 ± 1.9Doxorubicin24.7 ± 3.2
Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) MCF-7 (Breast)Not Specified1.88 ± 0.11--[4]
B16-F10 (Melanoma)Not Specified2.12 ± 0.15--[4]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseAssay TypeKi / IC50 (µM)Reference CompoundReference Ki / IC50 (µM)Citation
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) CDK2Not Specified0.005 (Ki)Compound 1 (phenylsulfonamide lead)Not specified[1]
CDK1Not Specified>0.5 (Ki)--
CDK5Not Specified0.003 (Ki)--
CDK9Not Specified0.045 (Ki)--
Compound 23 (5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine) CDK2Not Specified0.090 (Ki)Compound 150.005 (Ki)
Compound 3f (4-amino-(1H)-pyrazole derivative) JAK1In vitro kinase assay0.0034 (IC50)--[3]
JAK2In vitro kinase assay0.0022 (IC50)--[3]
JAK3In vitro kinase assay0.0035 (IC50)--[3]
Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) CDK2/cyclin EIn vitro kinase assay0.98 ± 0.06 (IC50)--[4]

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below. These protocols are based on standard procedures and may require optimization for specific cell lines and experimental conditions.

MTT Assay for Cell Proliferation and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Test compounds and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Test compounds

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Induce apoptosis by treating cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot for Protein Phosphorylation (e.g., pRb)

This technique is used to detect changes in the phosphorylation status of specific proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound, then wash with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of 1-methyl-1H-pyrazol-4-amine-based compounds.

CDK2_Pathway cluster_G1_S G1/S Phase Transition cluster_Rb_E2F Rb-E2F Regulation cluster_Inhibition Inhibition CyclinE Cyclin E Active_CDK2_CyclinE Active CDK2/Cyclin E Complex CyclinE->Active_CDK2_CyclinE CDK2 CDK2 CDK2->Active_CDK2_CyclinE Rb Rb Active_CDK2_CyclinE->Rb Phosphorylation pRb p-Rb (Inactive) E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb->E2F Releases Pyrazole_Compound Pyrazole-based CDK2 Inhibitor Pyrazole_Compound->Active_CDK2_CyclinE Inhibits

Caption: CDK2 signaling pathway and inhibition by pyrazole-based compounds.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition_jak Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates p_JAK p-JAK (Active) STAT STAT p_JAK->STAT Phosphorylates p_STAT p-STAT STAT_Dimer STAT Dimer p_STAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_Dimer->Gene_Expression Regulates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->p_JAK Inhibits

Caption: JAK/STAT signaling pathway and its inhibition.

Experimental_Workflow cluster_assays Cellular Assays cluster_results Data Analysis start Start: Cancer Cell Culture treatment Treat with 1-methyl-1H-pyrazol-4-amine based compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Phosphorylation) treatment->western_blot ic50 Determine IC50/GI50 viability->ic50 cycle_arrest Analyze Cell Cycle Arrest cell_cycle->cycle_arrest apoptosis_induction Quantify Apoptosis apoptosis->apoptosis_induction target_modulation Assess Target Modulation western_blot->target_modulation conclusion Conclusion: Validate Compound Efficacy ic50->conclusion cycle_arrest->conclusion apoptosis_induction->conclusion target_modulation->conclusion

Caption: General experimental workflow for cellular validation.

References

Unveiling the Therapeutic Potential of 1-Methyl-1H-pyrazol-4-amine Derivatives: A Structure-Activity Relationship Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1-methyl-1H-pyrazol-4-amine derivatives reveals a versatile scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the chemical landscape of this promising compound class.

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] The 1-methyl-1H-pyrazol-4-amine core, in particular, has been the subject of various studies aimed at optimizing its pharmacological profile for different biological targets. Modifications to this central structure have led to the discovery of potent inhibitors of key cellular signaling pathways implicated in diseases like cancer.

Comparative Analysis of Biological Activity

The biological activity of 1-methyl-1H-pyrazol-4-amine derivatives has been extensively explored, primarily in the context of kinase inhibition. Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, has emerged as a prominent target.[3][4] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

A noteworthy series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which incorporates the 1-methyl-1H-pyrazol-4-amine moiety, has demonstrated potent CDK2 inhibitory activity. Bioisosteric replacement of a phenylsulfonamide group with pyrazole derivatives led to compounds with single-digit nanomolar inhibitory concentrations (Ki).[3]

Table 1: SAR of 1-Methyl-1H-pyrazol-4-amine Derivatives as CDK2 Inhibitors

CompoundR Group at pyrimidinyl-C2-NHCDK2 Kᵢ (µM)Antiproliferative Activity (GI₅₀, µM) against A2780 ovarian cancer cells
14 Unsubstituted pyrazol-4-yl0.007>10
15 1-Methyl-1H-pyrazol-4-yl0.0050.127–0.560 (across 13 cancer cell lines)

Data sourced from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors.[3]

The SAR analysis reveals that the substitution on the pyrazole ring at the C2-NH position of the pyrimidine core significantly influences both CDK2 inhibition and antiproliferative activity. The introduction of a methyl group on the pyrazole ring (compound 15 ) resulted in the most potent CDK2 inhibitor in the series with a Kᵢ of 0.005 µM.[3][4] This compound also exhibited sub-micromolar antiproliferative activity against a broad panel of cancer cell lines.[3][4] Conversely, N-alkylation or topological changes to the pyrazol-4-yl ring at this position were detrimental to activity.[3]

Further studies on related pyrazole derivatives have highlighted the importance of this scaffold in targeting other kinases, such as c-Jun N-terminal kinase (JNK), which is involved in inflammatory diseases.[5] While not exclusively focused on the 1-methyl variant, these studies underscore the tunability of the pyrazole core for achieving selectivity and potency against different kinase targets.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

CDK2/Cyclin E Kinase Assay:

The inhibitory activity against CDK2 was determined using a radiometric kinase assay. The reaction mixture contained purified recombinant human CDK2/cyclin E complex, histone H1 as the substrate, and [γ-³²P]ATP in a kinase buffer. The test compounds were dissolved in DMSO and added to the reaction mixture at various concentrations. The reaction was initiated by the addition of Mg/ATP and incubated at 30°C. The reaction was then stopped, and the phosphorylated histone H1 was captured on filter papers. The radioactivity incorporated was measured using a scintillation counter. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) was calculated from the dose-response curves. Kᵢ values were then determined from the IC₅₀ values.

Cell Proliferation Assay (GI₅₀):

The antiproliferative activity of the compounds was evaluated using a sulforhodamine B (SRB) assay. Cancer cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After treatment, the cells were fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The concentration of the compound that causes 50% growth inhibition (GI₅₀) was determined by plotting the percentage of cell growth versus the compound concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action of potent 1-methyl-1H-pyrazol-4-amine derivatives often involves the modulation of critical cellular signaling pathways. For instance, the highly potent CDK2 inhibitor, compound 15 , was found to reduce the phosphorylation of the retinoblastoma (Rb) protein at Thr821, a downstream target of CDK2.[3][4] This leads to cell cycle arrest in the S and G2/M phases and ultimately induces apoptosis.[3][4]

CDK2_Inhibition_Pathway Compound15 1-Methyl-1H-pyrazol-4-amine Derivative (e.g., Compound 15) CDK2_CyclinE CDK2/Cyclin E Complex Compound15->CDK2_CyclinE Inhibition Rb Retinoblastoma (Rb) Protein CDK2_CyclinE->Rb Phosphorylation pRb Phosphorylated Rb (pRb) CellCycle Cell Cycle Progression (S and G2/M Phases) Rb->CellCycle Inhibition Apoptosis Apoptosis pRb->Apoptosis Induction

Figure 1. Mechanism of action of a 1-methyl-1H-pyrazol-4-amine derivative targeting CDK2.

The experimental workflow for identifying and characterizing such inhibitors typically follows a multi-step process, starting from chemical synthesis and progressing through in vitro and cell-based assays.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays Synthesis Synthesis of 1-Methyl-1H-pyrazol-4-amine Derivatives KinaseAssay Kinase Inhibition Assay (e.g., CDK2) Synthesis->KinaseAssay ProliferationAssay Antiproliferative Assay (e.g., SRB) KinaseAssay->ProliferationAssay MechanismStudy Mechanism of Action Studies (e.g., Western Blot for pRb) ProliferationAssay->MechanismStudy

Figure 2. General experimental workflow for SAR studies.

References

Comparative Analysis of 1-methyl-1H-pyrazol-4-amine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-methyl-1H-pyrazol-4-amine and its structural isomers, 1-methyl-1H-pyrazol-3-amine and 1-methyl-1H-pyrazol-5-amine. The position of the amino group on the pyrazole ring significantly influences the physicochemical properties and biological activities of these compounds, making a comparative understanding crucial for their application in research and drug development. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Physicochemical and Spectroscopic Properties

The seemingly subtle shift in the amino group's position among the 1-methyl-1H-pyrazol-amine isomers results in distinct physicochemical and spectroscopic characteristics. A summary of these properties is presented below. It is important to note that while the data has been aggregated from various sources, direct comparative studies under identical conditions are limited.

Property1-methyl-1H-pyrazol-4-amine1-methyl-1H-pyrazol-3-amine1-methyl-1H-pyrazol-5-amine
Molecular Formula C₄H₇N₃C₄H₇N₃C₄H₇N₃
Molecular Weight 97.12 g/mol [4]97.12 g/mol 97.12 g/mol
CAS Number 69843-13-61904-31-01192-21-8
Appearance LiquidLiquid (Clear to light orange/yellow)[5]-
Boiling Point -~93-94 °C (at reduced pressure)[5]-
¹H NMR --INVALID-LINK--[6]--INVALID-LINK--[7]-
¹³C NMR ---INVALID-LINK----INVALID-LINK--[8]
Mass Spectrum --INVALID-LINK----INVALID-LINK--[9]--INVALID-LINK--[3]
IR Spectrum --INVALID-LINK----INVALID-LINK--[9]-

Comparative Biological Activities

The biological activities of aminopyrazole isomers are significantly dictated by the position of the amino substituent. Generally, 3-amino and 5-aminopyrazole derivatives tend to exhibit more potent anti-inflammatory and anticancer activities compared to their 4-aminopyrazole counterparts.[1] However, 4-aminopyrazoles have garnered interest for their potential as anticonvulsant, coloring, and antioxidant agents.[1]

Anticancer Activity

While direct comparative anticancer data for the parent 1-methyl-aminopyrazole isomers is scarce, studies on their derivatives provide valuable insights. For instance, various pyrazole derivatives have been investigated for their potent anticancer activities against a range of cell lines.[10][11][12] The inhibitory mechanism often involves targeting key signaling pathways, such as those regulated by kinases.[13]

Antimicrobial and Antifungal Activity

Derivatives of 5-aminopyrazoles have shown promising antimicrobial and antifungal activities.[14] For example, certain 5-aminopyrazole derivatives exhibit good activity against Gram-positive bacteria like Bacillus subtilis and moderate activity against fungi.[1] The antimicrobial potential of pyrazole derivatives has been demonstrated against a broad spectrum of bacteria and fungi, with some compounds showing activity comparable to standard antibiotics.[15][16][17][18]

Enzyme Inhibition

The pyrazole scaffold is a common feature in many enzyme inhibitors.[19] For example, derivatives of pyrazole have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.[1] The substitution pattern on the pyrazole ring plays a crucial role in the inhibitory potency and selectivity.[20]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and evaluation of these isomers. Below are representative protocols.

Synthesis of 1-methyl-1H-pyrazol-4-amine

A common route for the synthesis of 1-methyl-1H-pyrazol-4-amine involves the reduction of a nitro-precursor.

Protocol:

  • Dissolve 1-Methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) in methanol (250 mL).[1]

  • Perform hydrogenation using an H-Cube reactor at a hydrogen pressure of 60 bar and a temperature of 70 °C.[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LCMS).

  • Upon completion, remove the catalyst (if applicable) and evaporate the solvent under reduced pressure to obtain 1-methyl-1H-pyrazol-4-amine.[1]

Representative Biological Assay: In Vitro Anticancer MTT Assay

This protocol outlines a general method for assessing the cytotoxic effects of the pyrazole isomers on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers dissolved in a suitable solvent (e.g., DMSO) for 48 hours. Include a vehicle control.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Workflow for Comparative Analysis

The following diagram illustrates a general workflow for the synthesis and comparative evaluation of the biological activities of 1-methyl-1H-pyrazol-amine isomers.

G Workflow for Comparative Analysis of Pyrazole Isomers cluster_synthesis Synthesis cluster_isomers Isomers cluster_evaluation Biological Evaluation start Starting Materials (e.g., Nitropyrazoles) synthesis Chemical Synthesis (e.g., Reduction) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization isomer1 1-methyl-1H-pyrazol-4-amine characterization->isomer1 isomer2 1-methyl-1H-pyrazol-3-amine characterization->isomer2 isomer3 1-methyl-1H-pyrazol-5-amine characterization->isomer3 physicochem Physicochemical Properties isomer1->physicochem bioassays Biological Assays (Anticancer, Antimicrobial, etc.) isomer1->bioassays isomer2->physicochem isomer2->bioassays isomer3->physicochem isomer3->bioassays data_analysis Data Analysis (IC50, MIC) bioassays->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar conclusion conclusion sar->conclusion Comparative Report

Caption: General workflow for the synthesis and comparative evaluation of pyrazole isomers.

Conclusion

This comparative guide highlights the importance of isomeric substitution on the biological and physicochemical properties of 1-methyl-1H-pyrazol-amines. While 3- and 5-amino isomers appear to be more promising for anti-inflammatory and anticancer applications, the 4-amino isomer may hold potential in other therapeutic areas. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working with this versatile class of compounds. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of each isomer.

References

off-target effects of compounds synthesized from 1-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the off-target profiles of Crizotinib and Lorlatinib, two prominent kinase inhibitors featuring the 1-methyl-1H-pyrazole scaffold, provides crucial insights for researchers in drug development. This guide summarizes their selectivity, impact on cellular signaling, and the experimental methods used for their evaluation.

The 1-methyl-1H-pyrazol-4-amine hydrochloride scaffold is a key building block in the synthesis of numerous kinase inhibitors. While these compounds are designed for specific targets, their interaction with unintended kinases, known as off-target effects, can lead to both adverse events and unexpected therapeutic opportunities. This guide focuses on Crizotinib, a first-generation inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and MET, and Lorlatinib, a third-generation ALK and ROS1 inhibitor, to illustrate the evolution of selectivity and the importance of comprehensive off-target profiling.

Data Presentation: Kinase Selectivity Profile

A critical aspect of characterizing any kinase inhibitor is to determine its selectivity across the human kinome. While a comprehensive head-to-head comparison of the full kinome scan for Crizotinib and Lorlatinib with IC50 values is not publicly available in a single unified dataset, published data indicates that Lorlatinib generally exhibits higher potency and selectivity for its primary target, ALK, compared to Crizotinib.[1][2][3]

Lorlatinib was designed to be a more potent and selective inhibitor, particularly against resistance mutations that emerge during treatment with earlier-generation inhibitors like Crizotinib.[2] For instance, against the G1202R ALK resistance mutant, Lorlatinib is significantly more potent than Crizotinib.[2][3]

In a preclinical screening against a panel of over 120 kinases, Crizotinib was found to be highly selective for its intended targets.[4] Similarly, when Lorlatinib was evaluated against a panel of 206 kinases, only 10 off-target kinases showed a selectivity margin of less than 100-fold, highlighting its improved selectivity profile.[1]

The following table provides a qualitative comparison based on available literature.

FeatureCrizotinibLorlatinib (Alternative)
Primary Targets ALK, ROS1, METALK, ROS1
Potency (vs. wild-type ALK) PotentMore Potent (approx. 62-fold increase vs. Crizotinib)[1]
Selectivity HighVery High
Known Off-Targets TGF-β Receptor I (TβRI)Potential for bypass pathway activation (EGFR, MET, PI3K/AKT, MAPK)[5][6][7]

Signaling Pathways and Off-Target Effects

The on-target and off-target activities of these inhibitors can have complex effects on cellular signaling.

On-Target Signaling: Both Crizotinib and Lorlatinib are designed to inhibit the ALK signaling pathway, which, when constitutively activated by genetic rearrangements, drives tumor cell proliferation and survival. Downstream pathways inhibited by on-target ALK inhibition include the JAK/STAT3, PI3K/AKT, and MEK/ERK1/2 pathways.[8]

Off-Target Signaling:

  • Crizotinib: A notable off-target effect of Crizotinib is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. It has been shown to directly inhibit the kinase activity of TGF-β receptor I (TβRI), which can suppress cancer metastasis.[9] This is an example of an off-target effect that could be therapeutically beneficial.

  • Lorlatinib: While highly selective, resistance to Lorlatinib can emerge through the activation of "bypass" signaling pathways. These are considered off-target mechanisms of resistance where the cancer cell becomes dependent on other signaling pathways for survival, such as the Epidermal Growth Factor Receptor (EGFR), MET, Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK) pathways.[5][6][7]

Below are diagrams illustrating these pathways.

On_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib / Lorlatinib Crizotinib->ALK Inhibits

On-Target ALK Signaling Pathway Inhibition.

Off_Target_Signaling cluster_crizotinib Crizotinib Off-Target Effect cluster_lorlatinib Lorlatinib Off-Target Resistance TGFb_R TGF-β Receptor I (TβRI) SMAD SMAD Phosphorylation TGFb_R->SMAD Metastasis Metastasis SMAD->Metastasis Crizotinib Crizotinib Crizotinib->TGFb_R Inhibits EGFR EGFR Survival Cell Survival (Resistance) EGFR->Survival MET MET MET->Survival PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Survival RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Survival

Off-Target Signaling Pathways.

Experimental Protocols

The determination of on- and off-target effects of kinase inhibitors relies on robust experimental methodologies. Below are detailed protocols for two key assays.

Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay. After the kinase reaction, the remaining ATP is depleted, and the ADP produced is converted back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compounds (Crizotinib, Lorlatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • In a multi-well plate, add the kinase, its specific substrate, and the diluted test compound. Include a vehicle control (DMSO) and a no-kinase control.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (twice the volume of the kinase reaction) to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

ADP_Glo_Workflow Start Start: Prepare Reagents Step1 1. Kinase Reaction (Kinase + Substrate + Inhibitor + ATP) Start->Step1 Step2 2. Incubate (e.g., 60 min at 30°C) Step1->Step2 Step3 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Step2->Step3 Step4 4. Incubate (40 min at RT) Step3->Step4 Step5 5. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step4->Step5 Step6 6. Incubate (30-60 min at RT) Step5->Step6 Step7 7. Measure Luminescence Step6->Step7 End End: Calculate IC50 Step7->End

Workflow for ADP-Glo™ Kinase Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is used to verify the engagement of a drug with its target protein in a cellular environment.

Principle: The binding of a ligand (drug) to its target protein generally increases the protein's thermal stability. In CETSA®, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heating is quantified, typically by Western blot. A higher amount of soluble protein in the presence of the compound indicates target engagement.

Materials:

  • Cultured cells

  • Test compounds (Crizotinib, Lorlatinib)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensities to the unheated control.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the curve for the compound-treated samples compared to the vehicle control indicates target engagement.

CETSA_Workflow Start Start: Culture and Treat Cells Step1 1. Heat Challenge (Apply temperature gradient) Start->Step1 Step2 2. Cell Lysis (e.g., Freeze-thaw) Step1->Step2 Step3 3. Centrifugation (Separate soluble and precipitated proteins) Step2->Step3 Step4 4. Collect Supernatant (Soluble protein fraction) Step3->Step4 Step5 5. Western Blot (Detect target protein) Step4->Step5 Step6 6. Quantify Bands Step5->Step6 End End: Generate Melting Curve Step6->End

Workflow for Cellular Thermal Shift Assay.

References

A Comparative Analysis of the Metabolic Stability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its versatility allows for the development of inhibitors targeting a wide array of proteins, particularly kinases, which are crucial in various disease signaling pathways.[3][4] A critical aspect of the drug discovery process is the optimization of a compound's metabolic stability to ensure favorable pharmacokinetic properties, such as a suitable half-life and oral bioavailability.[5][6] This guide provides a comparative overview of the metabolic stability of different pyrazole-based inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound is often assessed through in vitro assays, such as the liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450 (CYP) enzymes.[7][8][9] The key parameters derived from this assay are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[7][10]

Below is a summary of the in vitro metabolic stability data for a selection of pyrazole-based inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Leucine-rich repeat kinase 2 (LRRK2).

Compound IDTargetTest Systemt½ (min)% Remaining (at 60 min)Intrinsic Clearance (CLint) (µL/min/mg protein)
FLT3 Inhibitors
10aFLT3Human Liver Microsomes-55%-
10cFLT3Human Liver Microsomes-65%-
10qFLT3Human Liver Microsomes-80%-
LRRK2 Inhibitors
3G2019S-LRRK2Human Liver Microsomes159-4.4
7G2019S-LRRK2Human Liver Microsomes>180-<3.9
8G2019S-LRRK2Human Liver Microsomes111-6.2
16G2019S-LRRK2Human Liver Microsomes133-5.2
17G2019S-LRRK2Human Liver Microsomes>180-<3.9
25G2019S-LRRK2Human Liver Microsomes>180-<3.9
3G2019S-LRRK2Mouse Liver Microsomes27-25.7
7G2019S-LRRK2Mouse Liver Microsomes28-24.8
8G2019S-LRRK2Mouse Liver Microsomes20-34.7
16G2019S-LRRK2Mouse Liver Microsomes29-23.9
17G2019S-LRRK2Mouse Liver Microsomes30-23.1
25G2019S-LRRK2Mouse Liver Microsomes31-22.4

Data for FLT3 inhibitors is presented as the percentage of the compound remaining after a 60-minute incubation with human liver microsomes.[11] Data for LRRK2 inhibitors includes half-life (t½) and intrinsic clearance (CLint) in both human and mouse liver microsomes.

Experimental Protocols

Liver Microsomal Stability Assay

The following is a generalized protocol for a typical in vitro liver microsomal stability assay. Specific parameters may vary between laboratories and studies.

1. Reagents and Materials:

  • Test compounds (pyrazole-based inhibitors)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Magnesium chloride (MgCl₂)

  • Control compounds (e.g., compounds with known high and low metabolic clearance)

  • Acetonitrile or other organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, MgCl₂, and liver microsomes at the desired concentration (e.g., 0.5 mg/mL).

  • Compound Addition: The test compounds and control compounds are added to the incubation mixture at a final concentration (e.g., 1 µM).

  • Pre-incubation: The plate or tubes are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system or NADPH.

  • Time-course Incubation: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: The samples are centrifuged to pellet the precipitated proteins.

  • Sample Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine the concentration of the test compound at each time point.

3. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[7]

Visualizations

Signaling Pathway: JAK-STAT Inhibition

Many pyrazole-based inhibitors target kinases involved in critical signaling pathways. The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary example, playing a key role in immune response and cell proliferation.[2][3][12] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocation STAT->STAT_dimer Dimerization Inhibitor Pyrazole-Based Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation

Caption: A simplified diagram of the JAK-STAT signaling pathway and the mechanism of inhibition by a pyrazole-based inhibitor.

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram illustrates the key steps involved in a typical in vitro liver microsomal stability assay.

Metabolic_Stability_Workflow start Start prep Prepare Incubation Mixture (Microsomes, Buffer, MgCl₂) start->prep add_cpd Add Test Compound and Controls prep->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points terminate Terminate Reaction (Add Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (Calculate t½ and CLint) analyze->data_analysis end End data_analysis->end

Caption: Workflow of an in vitro liver microsomal stability assay.

References

Pioneering Predictive Pathways: A Comparative Guide to In Vitro and In Vivo Correlation of 1-methyl-1H-pyrazol-4-amine Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of methodologies and data for establishing a meaningful in vitro-in vivo correlation (IVIVC) is crucial for accelerating the development of novel therapeutics. This guide provides a comprehensive comparison of in vitro assays and in vivo studies for a hypothetical series of 1-methyl-1H-pyrazol-4-amine derived drug candidates, offering insights for researchers, scientists, and drug development professionals. While specific IVIVC data for this novel chemical series is not yet publicly available, this guide constructs a representative framework based on established principles and experimental protocols to demonstrate how such a correlation is built and evaluated.

The successful translation of a promising drug candidate from the laboratory bench to clinical application hinges on understanding its behavior in complex biological systems. An In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model that links the in vitro properties of a dosage form, such as drug dissolution, to its in vivo response, typically plasma drug concentration or the amount of drug absorbed.[1][2][3] Establishing a robust IVIVC is a key objective in pharmaceutical development, as it can reduce the need for extensive bioequivalence studies, optimize formulation design, and ensure product quality.[2][4]

This guide will explore the critical in vitro and in vivo studies that form the foundation of an IVIVC for orally administered drugs derived from 1-methyl-1H-pyrazol-4-amine. We will present hypothetical yet realistic data in structured tables and provide detailed experimental protocols for the key assays involved. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the logical relationships and processes.

Comparative Analysis of In Vitro and In Vivo Performance

To establish a meaningful IVIVC, particularly a Level A correlation which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, different formulations of the drug substance with varying release rates (e.g., fast, medium, and slow) are typically developed.[5] The in vitro dissolution profiles of these formulations are then compared with their in vivo pharmacokinetic data obtained from studies in a relevant animal model or human subjects.

Table 1: In Vitro Dissolution of Hypothetical 1-methyl-1H-pyrazol-4-amine Derivative Formulations

Time (hours)Formulation A (Fast Release) - % Drug DissolvedFormulation B (Medium Release) - % Drug DissolvedFormulation C (Slow Release) - % Drug Dissolved
0.5452510
1855025
2988045
41009570
810010090
1210010098

Table 2: In Vivo Pharmacokinetic Parameters of Hypothetical 1-methyl-1H-pyrazol-4-amine Derivative Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Formulation A (Fast Release)8501.04500
Formulation B (Medium Release)6002.04800
Formulation C (Slow Release)3504.05200
Intravenous (IV) Bolus25000.13500

Table 3: In Vitro Permeability and Biopharmaceutical Classification

ParameterValueClassification
Aqueous Solubility (pH 1.2-6.8)> 1 mg/mLHigh Solubility
Caco-2 Permeability (Papp x 10⁻⁶ cm/s)15High Permeability
BCS Classification Class I

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][6][7] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5. High permeability is generally concluded when the extent of absorption in humans is determined to be 90% or higher. For drugs belonging to BCS Class I (High Solubility, High Permeability), a strong IVIVC is often expected, and in some cases, biowaivers for in vivo bioequivalence studies may be granted based on in vitro dissolution data.[1][4]

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable data for IVIVC.

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a buffered solution (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 12 hours), 5 mL aliquots are withdrawn and filtered.

  • Analysis: The concentration of the dissolved drug is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vitro Permeability Assay (Caco-2 Cell Model)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used to predict intestinal drug absorption.[8]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Transport Study: The drug solution is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the AP to BL transport rate. To assess active efflux, the transport from BL to AP is also measured.

  • Analysis: Drug concentrations in the collected samples are quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

Pharmacokinetic studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug.[9][10][11]

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: The different formulations of the 1-methyl-1H-pyrazol-4-amine derived drug are administered orally via gavage. A separate group receives an intravenous (IV) bolus dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein at specified time points post-dosing.

  • Plasma Analysis: Plasma is separated by centrifugation, and the drug concentration is measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug development.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development formulations Develop Formulations (Fast, Medium, Slow Release) dissolution In Vitro Dissolution Testing (USP Apparatus 2) formulations->dissolution deconvolution Deconvolution of In Vivo Data dissolution->deconvolution permeability In Vitro Permeability (Caco-2 Assay) correlation Establish Point-to-Point Correlation (Level A) permeability->correlation Provides Mechanistic Insight pk_study In Vivo Pharmacokinetic Study (Rat Model) data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis data_analysis->deconvolution deconvolution->correlation

Caption: Experimental workflow for establishing a Level A IVIVC.

Signaling_Pathway drug 1-methyl-1H-pyrazol-4-amine Derivative receptor Target Receptor (e.g., Kinase) drug->receptor Inhibition pathway_start Downstream Signaling Protein A receptor->pathway_start pathway_mid Signaling Cascade (Phosphorylation Events) pathway_start->pathway_mid pathway_end Transcription Factor Activation pathway_mid->pathway_end cellular_response Cellular Response (e.g., Apoptosis, Proliferation) pathway_end->cellular_response

Caption: Hypothetical signaling pathway modulated by a 1-methyl-1H-pyrazol-4-amine derivative.

References

Comparative Guide to Cross-Reactivity of Antibodies Targeting 1-methyl-1H-pyrazol-4-amine Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical monoclonal antibodies developed against the small molecule 1-methyl-1H-pyrazol-4-amine, a common moiety in drug discovery. The focus is on the critical aspect of cross-reactivity, which can significantly impact the specificity and reliability of immunoassays and therapeutic applications. The data and protocols presented herein are based on established principles of immunology and antibody development, offering a framework for assessing antibody performance.

Introduction to 1-methyl-1H-pyrazol-4-amine and Antibody Specificity

1-methyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole ring, a structure found in numerous pharmacologically active compounds, including certain kinase inhibitors used in oncology.[1] When developing antibodies against such small molecules (haptens), the hapten is conjugated to a larger carrier protein to elicit an immune response.[2] The specificity of the resulting antibodies is paramount, as cross-reactivity with structurally similar molecules can lead to inaccurate measurements in diagnostic assays or off-target effects in therapeutic contexts.

This guide compares three hypothetical monoclonal antibodies (mAb-A, mAb-B, and mAb-C) raised against a 1-methyl-1H-pyrazol-4-amine-carrier protein conjugate. The key differentiator is the nature of the linker used for conjugation and the resulting epitope recognition, which influences their cross-reactivity profiles.

Comparative Cross-Reactivity Data

The cross-reactivity of the three hypothetical antibodies was assessed against a panel of structurally related pyrazole derivatives. The following table summarizes the 50% inhibitory concentrations (IC50) and the calculated cross-reactivity percentages relative to 1-methyl-1H-pyrazol-4-amine.

CompoundStructuremAb-A (High Specificity)mAb-B (Moderate Specificity)mAb-C (Low Specificity)
1-methyl-1H-pyrazol-4-amine 1-methyl-1H-pyrazol-4-amineIC50: 5 nMCross-Reactivity: 100% IC50: 10 nMCross-Reactivity: 100% IC50: 25 nMCross-Reactivity: 100%
1H-Pyrazol-4-amine1H-Pyrazol-4-amineIC50: 500 nMCross-Reactivity: 1%IC50: 100 nMCross-Reactivity: 10%IC50: 50 nMCross-Reactivity: 50%
1,3-Dimethyl-1H-pyrazol-4-amine1,3-Dimethyl-1H-pyrazol-4-amineIC50: >1000 nMCross-Reactivity: <0.5%IC50: 200 nMCross-Reactivity: 5%IC50: 75 nMCross-Reactivity: 33%
1-Ethyl-1H-pyrazol-4-amine1-Ethyl-1H-pyrazol-4-amineIC50: >1000 nMCross-Reactivity: <0.5%IC50: 500 nMCross-Reactivity: 2%IC50: 100 nMCross-Reactivity: 25%
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile4-Amino-1-methyl-1H-pyrazole-3-carbonitrileIC50: >1000 nMCross-Reactivity: <0.5%IC50: >1000 nMCross-Reactivity: <1%IC50: 250 nMCross-Reactivity: 10%

Interpretation of Results:

  • mAb-A (High Specificity): This antibody demonstrates excellent specificity for 1-methyl-1H-pyrazol-4-amine. The minimal cross-reactivity with related compounds suggests that its binding is highly dependent on the presence of the N-methyl group and the unsubstituted C3 and C5 positions of the pyrazole ring. This level of specificity is ideal for quantitative immunoassays where precise measurement of the target molecule is required.

  • mAb-B (Moderate Specificity): This antibody shows a higher tolerance for modifications on the pyrazole ring, as evidenced by the increased cross-reactivity with 1H-pyrazol-4-amine and 1,3-dimethyl-1H-pyrazol-4-amine. This could be due to the epitope being focused on the aminopyrazole core, with less influence from the N1 substituent.

  • mAb-C (Low Specificity): This antibody exhibits significant cross-reactivity with all tested analogs. This suggests that the antibody may recognize a more general feature of the pyrazole ring or that the paratope is more accommodating of different substituents. Such an antibody might be useful for detecting a class of related compounds rather than a single molecule. The production of antibodies with low specificity can sometimes be attributed to the antibody recognizing the linker region used to conjugate the hapten to the carrier protein.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity.

Hapten-Carrier Protein Conjugation

The immunogen is prepared by covalently linking 1-methyl-1H-pyrazol-4-amine (the hapten) to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.[2] The choice of linker and its attachment point on the hapten is critical, as antibody specificity is often directed towards the part of the hapten most distal to the linker.[4]

Illustrative Workflow for Immunogen Preparation

G Hapten 1-methyl-1H-pyrazol-4-amine Linker Linker Activation (e.g., EDC/NHS chemistry) Hapten->Linker Conjugate Hapten-Carrier Conjugate Linker->Conjugate Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Linker Purification Purification (Dialysis) Conjugate->Purification Characterization Characterization (MALDI-TOF, UV-Vis) Purification->Characterization

Caption: Workflow for hapten-carrier protein conjugation.

Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the specificity of anti-hapten antibodies.

Protocol:

  • Coating: Microtiter plates are coated with a conjugate of 1-methyl-1H-pyrazol-4-amine and a protein (e.g., ovalbumin) different from the one used for immunization to avoid non-specific binding.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution like 5% non-fat dry milk in phosphate-buffered saline (PBS).

  • Competition: A fixed concentration of the monoclonal antibody is pre-incubated with varying concentrations of the target molecule (1-methyl-1H-pyrazol-4-amine) or potential cross-reactants.

  • Incubation: The antibody-analyte mixtures are added to the coated and blocked wells. The free antibody will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary monoclonal antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The IC50 values are determined from the dose-response curves. Cross-reactivity is calculated using the formula: (IC50 of 1-methyl-1H-pyrazol-4-amine / IC50 of competing compound) x 100%.

Diagram of Competitive ELISA Workflow

G cluster_0 Preparation cluster_1 Competition cluster_2 Detection Coating 1. Plate Coating (Hapten-OVA) Blocking 2. Blocking Coating->Blocking Plate_Incubation 4. Add Mixture to Plate Blocking->Plate_Incubation Antibody Primary Antibody Incubation_Mix 3. Pre-incubation Antibody->Incubation_Mix Analyte Analyte/Cross-Reactant Analyte->Incubation_Mix Incubation_Mix->Plate_Incubation Secondary_Ab 5. Add HRP-Secondary Ab Plate_Incubation->Secondary_Ab Substrate 6. Add Substrate Secondary_Ab->Substrate Reading 7. Read Absorbance Substrate->Reading

Caption: Workflow for competitive ELISA.

Contextual Application: Targeting Kinase Signaling Pathways

The specificity of an antibody against a pyrazole-containing molecule is critical when the target is a drug designed to inhibit a specific cellular signaling pathway, such as those regulated by cyclin-dependent kinases (CDKs).[1] Cross-reactivity could lead to erroneous pharmacokinetic data by detecting inactive metabolites.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified CDK2 signaling pathway, which is often targeted by pyrazole-containing inhibitors in cancer therapy. An antibody specific to such an inhibitor would be invaluable for therapeutic drug monitoring.

G cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates (p) E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Pyrazole Inhibitor (e.g., Drug X) Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway.

Conclusion

The selection of an antibody for research, diagnostic, or therapeutic purposes must be guided by a thorough assessment of its cross-reactivity profile. As demonstrated with the hypothetical antibodies mAb-A, mAb-B, and mAb-C, subtle differences in epitope recognition can lead to vastly different specificities. For applications requiring precise quantification of 1-methyl-1H-pyrazol-4-amine, a highly specific antibody like mAb-A is essential. In contrast, broader-acting antibodies like mAb-C may have utility in screening for classes of related compounds. The experimental protocols outlined in this guide provide a robust framework for performing such comparative analyses, ensuring the selection of the most appropriate reagent for the intended application.

References

New Pyrazole Derivatives Demonstrate Potent Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in drug development are continuously exploring novel chemical scaffolds to design potent and selective kinase inhibitors for therapeutic applications. Recent studies have highlighted a new series of pyrazole derivatives with significant inhibitory activity against key cell cycle regulators. This guide provides a comparative benchmark of a promising new pyrazole derivative against a known, well-characterized pyrazole-based kinase inhibitor, supported by experimental data and detailed protocols.

A novel pyrazole analog, designated Compound P-6, has demonstrated potent inhibition of Aurora A kinase, a critical regulator of mitotic progression.[1][2] In parallel, we will compare its performance with AT7519, an established multi-cyclin-dependent kinase (CDK) inhibitor.[3][4][5][6][7] This guide is intended for researchers, scientists, and professionals in the field of drug discovery to objectively evaluate the potential of these new pyrazole derivatives.

Comparative Inhibitory Activity

The inhibitory potency of Compound P-6 and AT7519 was evaluated against their respective target kinases and a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)
Compound P-6Aurora A Kinase0.11 ± 0.03
AT7519CDK2/Cyclin A0.047
AT7519CDK1/Cyclin B0.210
AT7519CDK4/Cyclin D10.100
AT7519CDK5/p250.013
AT7519CDK9/Cyclin T<0.010

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound P-6HCT 116Colon Cancer0.37
Compound P-6MCF-7Breast Cancer0.44
AT7519MCF-7Breast Cancer0.040
AT7519SW620Colon Cancer0.940
AT7519MM.1SMultiple Myeloma0.5
AT7519U266Multiple Myeloma0.5

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the pyrazole derivatives against their target kinases was determined using an in vitro kinase assay. A generic protocol is outlined below, with specific details for Aurora A and CDK2 assays provided separately.

G prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) mix Mix Kinase and Inhibitor prep->mix incubate1 Pre-incubation mix->incubate1 add_sub Add Substrate/ATP Mix incubate1->add_sub reaction Kinase Reaction add_sub->reaction stop Stop Reaction reaction->stop detect Detection (e.g., Luminescence, Radioactivity) stop->detect analyze Data Analysis (IC50 Determination) detect->analyze

Caption: Simplified Aurora A signaling pathway in the G2/M transition.

CDK2 Signaling Pathway

CDK2 is a crucial enzyme for the G1/S phase transition and S phase progression of the cell cycle. [8][9]It forms active complexes with Cyclin E and Cyclin A. [8]The CDK2/Cyclin E complex is essential for the initiation of DNA replication, while the CDK2/Cyclin A complex is required for the progression through the S phase. [8][10][11]

G cluster_G1 G1 Phase cluster_S S Phase G1_Phase G1 Phase CycD_CDK4_6 Cyclin D/CDK4/6 G1_Phase->CycD_CDK4_6 Rb_E2F Rb-E2F Complex CycD_CDK4_6->Rb_E2F phosphorylates E2F E2F Rb_E2F->E2F releases CycE Cyclin E E2F->CycE promotes transcription CDK2_CycE CDK2/Cyclin E CycE->CDK2_CycE DNA_Rep DNA Replication CDK2_CycE->DNA_Rep initiates

Caption: Simplified CDK2 signaling pathway in the G1/S transition.

References

Assessing the Druglikeness of 1-Methyl-1H-pyrazol-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, the evaluation of a compound's druglikeness is a critical step in the development of new therapeutic agents. This guide provides a comparative framework for assessing the druglikeness of 1-methyl-1H-pyrazol-4-amine derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] The pyrazole scaffold is a privileged structure found in numerous approved drugs, and its derivatives have been explored for various therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3]

This guide outlines key experimental protocols for determining critical physicochemical and pharmacokinetic properties, presents hypothetical comparative data for a series of 1-methyl-1H-pyrazol-4-amine derivatives, and includes visualizations of experimental workflows and a relevant biological signaling pathway.

Key Druglikeness Parameters

The druglikeness of a compound is a qualitative concept that encompasses its physicochemical properties and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4] Key parameters for assessing druglikeness include:

  • Lipinski's Rule of Five: A guideline to evaluate the potential for oral bioavailability.[5][6][7]

  • Aqueous Solubility: Crucial for absorption and formulation.[8][9][10]

  • Permeability: The ability to cross biological membranes, such as the intestinal wall.[11][12][13]

  • Metabolic Stability: Resistance to breakdown by metabolic enzymes, primarily in the liver.[14][15][16]

Comparative Data of 1-Methyl-1H-pyrazol-4-amine Derivatives

The following table summarizes hypothetical experimental data for a series of 1-methyl-1H-pyrazol-4-amine derivatives (Compounds A-D) compared to a reference compound. This data is for illustrative purposes to demonstrate a comparative analysis.

ParameterCompound ACompound BCompound CCompound DReference Compound
Physicochemical Properties
Molecular Weight (Da)350480520420450
LogP2.54.25.53.83.5
Hydrogen Bond Donors24633
Hydrogen Bond Acceptors581176
Lipinski's Violations00200
In Vitro ADME Properties
Kinetic Solubility (µM)1508030120100
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15821210
Microsomal Stability (t½, min)>6045155550

Interpretation of Data:

  • Compound A exhibits a favorable druglikeness profile with no Lipinski's violations, high solubility, good permeability, and excellent metabolic stability.

  • Compound B shows acceptable properties, although its solubility and permeability are lower than Compound A.

  • Compound C demonstrates poor druglikeness characteristics with two Lipinski's violations (molecular weight >500 and hydrogen bond acceptors >10), low solubility, poor permeability, and low metabolic stability.

  • Compound D presents a good overall profile, comparable to the reference compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Lipinski's Rule of Five Evaluation

This is a computational evaluation based on the chemical structure of the compound.[5][6][7]

  • Molecular Weight (MW): Calculated from the molecular formula.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, typically calculated using software like ClogP.

  • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.

2. Kinetic Solubility Assay

This assay provides a high-throughput method for determining a compound's solubility.[8][9][10][17]

  • Materials: Test compounds, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) pH 7.4, 96-well plates.

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add the DMSO stock solution to PBS in a 96-well plate to achieve a final concentration of 200 µM.

    • Incubate the plate at room temperature for 2 hours with shaking.

    • Measure the turbidity of the solution using a nephelometer or by measuring absorbance at 620 nm.

    • The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

3. Caco-2 Permeability Assay

This in vitro model mimics the human intestinal epithelium to predict oral drug absorption.[11][12][13][18]

  • Materials: Caco-2 cells, 24-well Transwell plates, Hanks' Balanced Salt Solution (HBSS), test compounds, analytical standards.

  • Procedure:

    • Seed Caco-2 cells on the permeable membrane of the Transwell inserts and culture for 21 days to form a confluent monolayer.

    • On the day of the experiment, wash the cell monolayers with HBSS.

    • Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

4. Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[14][15][16][19]

  • Materials: Liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer, test compounds, control compounds (e.g., a known stable and a known unstable compound).

  • Procedure:

    • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound (e.g., at 1 µM) to the phosphate buffer and liver microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) is calculated from the rate of disappearance of the parent compound over time.

Visualizations

Experimental Workflow for Druglikeness Assessment

The following diagram illustrates the general workflow for assessing the druglikeness of a new chemical entity.

G cluster_0 Computational Assessment cluster_1 In Vitro Assays cluster_2 Data Analysis & Decision Compound Library Compound Library Lipinski's Rule of 5 Lipinski's Rule of 5 Compound Library->Lipinski's Rule of 5 Prioritization Prioritization Lipinski's Rule of 5->Prioritization Prioritized Compounds Prioritized Compounds Solubility Assay Solubility Assay Prioritized Compounds->Solubility Assay Permeability Assay Permeability Assay Prioritized Compounds->Permeability Assay Metabolic Stability Assay Metabolic Stability Assay Prioritized Compounds->Metabolic Stability Assay Druglikeness Profile Druglikeness Profile Solubility Assay->Druglikeness Profile Permeability Assay->Druglikeness Profile Metabolic Stability Assay->Druglikeness Profile Lead Optimization Lead Optimization Druglikeness Profile->Lead Optimization

Caption: Workflow for druglikeness screening of new chemical entities.

Hypothetical Signaling Pathway for Pyrazole Derivatives

Many pyrazole derivatives have been identified as kinase inhibitors.[20][21] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a 1-methyl-1H-pyrazol-4-amine derivative acting as a kinase inhibitor.

cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Kinase Cascade (e.g., RAS-RAF-MEK-ERK)

Caption: Inhibition of a kinase cascade by a pyrazole derivative.

This guide provides a foundational framework for the systematic assessment of the druglikeness of 1-methyl-1H-pyrazol-4-amine derivatives. By employing these experimental and computational methods, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of developing successful drug candidates.

References

Safety Operating Guide

Proper Disposal of 1-methyl-1H-pyrazol-4-amine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-methyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 127107-23-7). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should integrate these steps into their standard laboratory operating procedures.

I. Immediate Safety and Hazard Information

1-methyl-1H-pyrazol-4-amine hydrochloride is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Essential Handling Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid breathing dust or fumes.[2][3]

  • Wash hands thoroughly after handling.[3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for 1-methyl-1H-pyrazol-4-amine hydrochloride.

PropertyValueReference
CAS Number 127107-23-7[4]
Molecular Formula C₄H₈ClN₃[4]
Molecular Weight 133.58 g/mol [4]
Hazard Classifications Skin Irritant, Eye Irritant, Respiratory Irritant[1][3]

III. Step-by-Step Disposal Protocol

The recommended disposal method for 1-methyl-1H-pyrazol-4-amine hydrochloride is incineration by a licensed hazardous waste disposal facility.[2][5] This process should be conducted in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Experimental Protocol for Waste Neutralization (for Spills):

In the event of a small spill, the material should be carefully collected and neutralized before disposal.

  • Containment: Cordon off the spill area to prevent further spread.

  • Personal Protective Equipment: Ensure all personnel involved in the cleanup are wearing appropriate PPE.

  • Collection: Gently sweep the solid material into a designated, labeled waste container. Avoid generating dust.[3] For residual amounts, use an inert absorbent material.

  • Neutralization (for residual traces): The spill area can be wiped with a damp cloth. All cleanup materials must be disposed of as hazardous waste.

  • Final Disposal: The collected waste must be placed in a sealed, properly labeled container for collection by a certified hazardous waste disposal service.

IV. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of 1-methyl-1H-pyrazol-4-amine hydrochloride waste.

cluster_lab In the Laboratory cluster_disposal Waste Management Facility A Waste Generation (e.g., unused reagent, contaminated materials) B Segregate Waste (Halogenated Organic Solid Waste) A->B C Collect in a Designated, Labeled, and Sealed Container B->C D Store in a Secure, Ventilated Area C->D F Transport by Licensed Hazardous Waste Contractor D->F Scheduled Pickup G High-Temperature Incineration with Afterburner and Scrubber F->G H Final Disposition (Ash Landfill/Neutralized Products) G->H

Caption: Disposal workflow for 1-methyl-1H-pyrazol-4-amine hydrochloride.

This comprehensive guide ensures that all personnel handling 1-methyl-1H-pyrazol-4-amine hydrochloride are equipped with the necessary information to manage its disposal safely and in accordance with regulatory standards. By following these procedures, laboratories can minimize risks and contribute to a safer research environment.

References

Personal protective equipment for handling 1-methyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-methyl-1H-pyrazol-4-amine hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-methyl-1H-pyrazol-4-amine hydrochloride. Following these procedures is essential for ensuring personal safety and proper disposal.

Core Safety Information

Hazard CategoryDescriptionPrecautionary Statement
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing. Wash thoroughly after handling.[1][3]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3]
Respiratory Irritation May cause respiratory irritation.[1][2]Avoid breathing dust. Use only in a well-ventilated area.[1]
Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling 1-methyl-1H-pyrazol-4-amine hydrochloride:

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[4][5]

  • Skin Protection : A lab coat must be worn.[6] Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[6][7]

  • Respiratory Protection : If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is necessary.[4][6]

Operational and Disposal Plans

Handling Protocol:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]

  • Ventilation : Always handle 1-methyl-1H-pyrazol-4-amine hydrochloride in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1]

  • Dispensing : When weighing or transferring the solid material, do so carefully to avoid generating dust.[1]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1]

  • Storage : Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3]

Spill Response:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Increase ventilation to the area.

  • Contain : For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1][9]

  • Decontaminate : Clean the spill area with a suitable solvent and then wash with soap and water.

  • Report : Report the spill to the appropriate safety officer.

Disposal Plan:

  • Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[9] Consult your institution's environmental health and safety department for specific guidance.

  • Landfill : As a last resort and if permitted by regulations, the residue may be buried in an authorized landfill.[1]

Experimental Workflow

Workflow for Handling 1-methyl-1H-pyrazol-4-amine hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Don Personal Protective Equipment (PPE) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 handle1 Weigh and Transfer Compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 emergency1 In case of spill, follow spill response protocol handle2->emergency1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3

Caption: Safe handling workflow for 1-methyl-1H-pyrazol-4-amine hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.